3-Chloro-2-fluoropyridine-4-boronic acid
Description
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Properties
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHSSQRGIWMXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660294 | |
| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-55-4 | |
| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Chloro-2-fluoropyridine-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound and its derivatives, such as the pinacol ester, are important reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The unique substitution pattern of the pyridine ring, featuring both a chloro and a fluoro group, offers medicinal chemists a versatile scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The boronic acid moiety allows for the facile formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds.
Physicochemical Properties
The physical and chemical properties of this compound and its pinacol ester are summarized in the tables below. These properties are crucial for handling, storage, and designing synthetic transformations.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1217500-55-4 |
| Molecular Formula | C₅H₄BClFNO₂ |
| Molecular Weight | 175.35 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
Table 2: Properties of this compound, pinacol ester
| Property | Value |
| CAS Number | 1073353-71-5 |
| Molecular Formula | C₁₁H₁₄BClFNO₂ |
| Molecular Weight | 257.50 g/mol |
| Melting Point | 76-80 °C |
| Boiling Point | 337.0 ± 42.0 °C (Predicted) |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) |
| Appearance | White to off-white crystalline powder |
Synthesis Pathway
The synthesis of this compound typically proceeds through a multi-step sequence starting from a readily available pyridine derivative. A common strategy involves the introduction of the boronic acid functionality at a late stage via a lithium-halogen exchange reaction. A representative synthetic pathway is illustrated below.
Caption: A plausible synthetic pathway for this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These protocols are based on established methodologies for the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of 3-Chloro-2-fluoropyridine (Intermediate 1)
Reaction: 2,3-Dichloropyridine to 3-Chloro-2-fluoropyridine
Reagents and Materials:
-
2,3-Dichloropyridine
-
Cesium Fluoride (CsF)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 2,3-dichloropyridine (1.0 eq) in DMSO, add Cesium Fluoride (2.0 eq).
-
Stir the reaction mixture at 110 °C for 20-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with Ethyl Acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Chloro-2-fluoropyridine.
Synthesis of this compound, pinacol ester (Intermediate 3)
Reaction: 4-Bromo-3-chloro-2-fluoropyridine to this compound, pinacol ester
Reagents and Materials:
-
4-Bromo-3-chloro-2-fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone), magnetic stirrer.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add a solution of 4-Bromo-3-chloro-2-fluoropyridine (1.0 eq) in a mixture of anhydrous toluene and THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with Ethyl Acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield this compound, pinacol ester.
Characterization
A comprehensive characterization of the synthesized this compound and its pinacol ester is essential to confirm its identity and purity. The following table summarizes the expected characterization data.
Table 3: Characterization Data for this compound, pinacol ester
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the methyl protons of the pinacol group. The chemical shifts and coupling constants would be consistent with the substituted pyridine structure. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the pyridine ring carbons and the carbons of the pinacol ester. The carbon attached to the boron may show a broad signal. |
| FT-IR | Characteristic absorption bands for C-H, C=C, C-N, C-F, C-Cl, and B-O bonds. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition. |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: A typical experimental workflow for the synthesis and characterization of a chemical compound.
Application in Drug Discovery
This compound is a valuable building block for the synthesis of novel drug candidates. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries for high-throughput screening and lead optimization.
The following diagram illustrates the logical workflow of utilizing a building block like this compound in a drug discovery program.
Caption: A simplified workflow for using a building block in drug discovery via Suzuki coupling.
Conclusion
This compound is a key intermediate for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and development. The synthetic routes, while requiring careful control of reaction conditions, are based on well-established organometallic chemistry. Proper characterization is paramount to ensure the quality of this building block for subsequent synthetic transformations. Its utility in the Suzuki-Miyaura coupling reaction makes it a valuable tool for medicinal chemists aiming to explore novel chemical space in the quest for new therapeutics.
Spectroscopic Characterization of 3-Chloro-2-fluoropyridine-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the predicted spectroscopic data for 3-Chloro-2-fluoropyridine-4-boronic acid. These predictions are derived from data available for analogous compounds and established spectroscopic correlations.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 - 8.1 | d | ~4.8 | H-6 |
| ~7.6 - 7.4 | d | ~4.8 | H-5 |
| ~8.0 (broad s) | s | - | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~158 (d) | d | ¹JCF ≈ 240-250 | C-2 |
| ~125 (broad) | s | - | C-4 |
| ~150 (d) | d | ²JCF ≈ 15-25 | C-3 |
| ~120 (d) | d | ³JCF ≈ 5-10 | C-5 |
| ~148 (d) | d | ³JCF ≈ 3-5 | C-6 |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 176.0 | [M+H]⁺ |
| 158.0 | [M+H - H₂O]⁺ |
| 140.0 | [M+H - 2H₂O]⁺ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| ~1600 | Medium | C=N stretch (pyridine ring) |
| ~1560 | Medium | C=C stretch (pyridine ring) |
| ~1350 | Strong | B-O stretch |
| ~1190 | Strong | C-F stretch |
| ~1050 | Medium | B-C stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first.
-
Sample Scan: The sample spectrum is then recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
-
To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., 1 mM ammonium acetate) can be added to the final solution.
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition (Positive Ion Mode):
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ion Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant signal for the [M+H]⁺ ion.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 3-Chloro-2-fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoropyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, safety information, a plausible synthetic route, and its application in the renowned Suzuki-Miyaura cross-coupling reaction.
Core Properties and Identification
This compound, identified by the CAS number 1217500-55-4 , is a halogenated pyridine derivative featuring a boronic acid functional group. This unique combination of a chloro, fluoro, and boronic acid moiety on a pyridine ring makes it a versatile reagent in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as melting and boiling points, may not be extensively reported in the literature and can vary based on experimental conditions and purity.
| Property | Value | Source |
| CAS Number | 1217500-55-4 | [1] |
| Molecular Formula | C₅H₄BClFNO₂ | [1] |
| Molecular Weight | 175.35 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |
Synthesis and Methodology
The synthesis of this compound can be conceptualized as a two-step process, starting from the commercially available 2,3-dichloropyridine. The first step involves a nucleophilic aromatic substitution to introduce the fluorine atom, followed by a borylation reaction.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoropyridine (Precursor)
This protocol is adapted from a general method for the fluorination of dichloropyridines.
Materials:
-
2,3-Dichloropyridine
-
Cesium Fluoride (CsF)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a solution of 2,3-dichloropyridine (1.0 eq) in DMSO, add Cesium Fluoride (2.0 eq) at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 20 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with Ethyl Acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Sodium Sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of Ethyl Acetate in hexane as the eluent to yield 3-chloro-2-fluoropyridine.
Experimental Protocol: Borylation to this compound
This is a general procedure for the borylation of a halopyridine via lithium-halogen exchange.
Materials:
-
3-Chloro-2-fluoropyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
3N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-chloro-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous Toluene and THF (4:1) under a nitrogen atmosphere.
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to -20 °C over 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2 with 3N HCl and stir at room temperature for 15 minutes.
-
Extract the product with Ethyl Acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[3]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[4][5]
The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. The specific conditions may require optimization based on the substrates used.
Materials:
-
Aryl Halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Applications in Drug Discovery and Development
Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[7] The boronic acid group can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases and other biological targets.[8]
The presence of both chlorine and fluorine atoms in this compound offers additional advantages in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The chlorine atom provides another site for potential modification or can be crucial for specific interactions with a biological target. While specific drug candidates derived from this exact molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds targeting a range of diseases.
Safety and Handling
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Identification
Based on data for similar boronic acid and fluoropyridine compounds, the following hazards may be associated with this compound. A substance-specific Safety Data Sheet (SDS) should always be consulted prior to handling.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation[9] |
| H319 | Causes serious eye irritation[9] |
| H335 | May cause respiratory irritation[9] |
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
| P264 | Wash skin thoroughly after handling.[9] |
| P271 | Use only outdoors or in a well-ventilated area.[9] |
| P280 | Wear protective gloves/ eye protection/ face protection.[9] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[9] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features allow for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and development.
References
- 1. scbt.com [scbt.com]
- 2. 1217500-55-4|(3-Chloro-2-fluoropyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to 3-Chloro-2-fluoropyridine-4-boronic acid: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluoropyridine-4-boronic acid and its derivatives are key building blocks in modern medicinal chemistry. Their unique electronic and structural features make them valuable reagents in the synthesis of complex pharmaceutical compounds, primarily through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are also presented.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound containing a pyridine ring substituted with chlorine, fluorine, and a boronic acid functional group. The presence of both electron-withdrawing halogen atoms and the versatile boronic acid moiety makes it a highly useful intermediate in organic synthesis.
The chemical structure of this compound is as follows:
Table 1: Physicochemical Properties of this compound and its Pinacol Ester
| Property | This compound | This compound, pinacol ester |
| CAS Number | 1217500-55-4[1] | 1073353-71-5[2][3] |
| Molecular Formula | C₅H₄BClFNO₂[1] | C₁₁H₁₄BClFNO₂[2][3] |
| Molecular Weight | 175.35 g/mol [1] | 257.5 g/mol [2] |
| Melting Point | Not available | 76-80 °C[2] |
| Boiling Point (Predicted) | Not available | 337.0 ± 42.0 °C[2] |
| Density (Predicted) | Not available | 1.20 ± 0.1 g/cm³[2] |
| pKa (Predicted) | Not available | -3.53 ± 0.20[2] |
Synthesis
The synthesis of this compound typically proceeds via a halogen-metal exchange reaction from a suitable precursor, such as 4-bromo-3-chloro-2-fluoropyridine, followed by borylation. The resulting boronic acid can be used directly or converted to a more stable pinacol ester derivative.
Representative Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound pinacol ester
This protocol is a representative procedure based on common methods for the synthesis of pyridine boronic esters.
Materials:
-
4-Bromo-3-chloro-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)
-
Isopropoxy(pinacol)borane
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-chloro-2-fluoropyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) or i-PrMgCl·LiCl (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add isopropoxy(pinacol)borane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Hydrolysis to this compound
The pinacol ester can be hydrolyzed to the corresponding boronic acid if required.
Procedure:
-
Dissolve the pinacol ester in a mixture of acetone and 1 M HCl.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical agents. The unique substitution pattern of this boronic acid allows for the introduction of a 3-chloro-2-fluoropyridinyl moiety into a target molecule, which can significantly influence its biological activity, selectivity, and pharmacokinetic properties.[4][5]
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound or its pinacol ester
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., potassium carbonate, cesium fluoride)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), this compound or its pinacol ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Safety Information
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of novel compounds with potential therapeutic applications. The synthetic protocols and data presented in this guide provide a foundation for researchers to utilize this reagent in their drug discovery and development endeavors. As with all chemical reagents, appropriate safety precautions must be taken during handling and use.
References
- 1. scbt.com [scbt.com]
- 2. This compound, PINACOL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester: Synthesis and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and stability of 3-chloro-2-fluoropyridine-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug discovery. This document outlines a common synthetic route, provides a detailed experimental protocol, and discusses the critical stability considerations for this versatile reagent.
Introduction
This compound pinacol ester is a valuable synthetic intermediate, sought after for its role in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of chloro, fluoro, and boronic ester functionalities on the pyridine ring offers multiple reaction sites for diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling. Understanding its synthesis and stability is paramount for its effective utilization in research and development.
Synthesis
The most prevalent and efficient method for the synthesis of this compound pinacol ester is the Palladium-catalyzed Miyaura borylation.[1] This reaction involves the cross-coupling of a suitable halo-pyridine precursor with a diboron reagent in the presence of a palladium catalyst and a base.
General Reaction Scheme
The synthesis typically proceeds from a 3-chloro-2-fluoro-4-halopyridine (commonly 4-bromo or 4-iodo) and bis(pinacolato)diboron.
References
The Reactivity Profile of 3-Chloro-2-fluoropyridine-4-boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of 3-Chloro-2-fluoropyridine-4-boronic acid and its pinacol ester derivative in common organic solvents. This valuable building block is frequently employed in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals such as kinase inhibitors. This document outlines its stability, typical reaction conditions for Suzuki-Miyaura cross-coupling reactions, and strategies to mitigate common side reactions, supported by experimental data and protocols.
Core Concepts: Stability and the Challenge of Protodeboronation
Heteroaryl boronic acids, especially those containing nitrogen atoms, can exhibit limited stability. A primary degradation pathway is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This side reaction is often accelerated by factors such as elevated temperatures and the presence of strong bases and excess water, leading to reduced yields of the desired coupled product.
For this compound, the electron-withdrawing nature of the fluorine and chlorine atoms, coupled with the coordinating ability of the pyridine nitrogen, can influence its stability and reactivity. To circumvent these stability issues, the more stable pinacol ester derivative , 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is frequently utilized. This derivative offers improved handling and storage and releases the active boronic acid in situ under the reaction conditions.
Solubility Profile
This compound and its pinacol ester generally exhibit good solubility in a range of common organic solvents used for cross-coupling reactions.
| Solvent | Class | Solubility | Notes |
| Dioxane | Ether | Soluble | Commonly used in Suzuki-Miyaura reactions, often in combination with water. |
| Tetrahydrofuran (THF) | Ether | Soluble | Another common solvent for cross-coupling, though its lower boiling point may limit reaction temperatures. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A versatile solvent suitable for a wide range of temperatures. |
| Toluene | Aromatic | Soluble | Often used in anhydrous Suzuki-Miyaura couplings. |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Can be used in biphasic systems with water. |
| Water | Protic | Sparingly | Often used as a co-solvent with organic solvents to dissolve the inorganic base. |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound and its pinacol ester is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Typical Reaction Conditions
Based on a review of analogous reactions and patent literature, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of this compound pinacol ester.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | dppf (often included in the catalyst), PPh₃, bulky electron-rich phosphines (e.g., SPhos, XPhos for challenging couplings) |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, K₂CO₃ |
| Solvent System | Dioxane/H₂O (e.g., 4:1 to 10:1), DMF, Toluene/H₂O |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving this compound pinacol ester with various coupling partners, as gleaned from patent literature.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-fluoroaniline | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
| 2-Chloro-5-iodopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 12 | 60-70 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~80 |
| 4-Chloropyridin-2-amine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 55-65 |
Note: The yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl or heteroaryl halide.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl/heteroaryl halide, this compound pinacol ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Competing Pathways: Suzuki Coupling vs. Protodeboronation
Caption: Competing reaction pathways for this compound.
An In-depth Technical Guide on the Solubility of 3-Chloro-2-fluoropyridine-4-boronic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-fluoropyridine-4-boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related compounds, primarily phenylboronic acid and its derivatives, to serve as a relevant proxy for estimating solubility behavior. This guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes a visualization of a standard solubility determination workflow to provide a practical context for its application in a laboratory setting.
Introduction
This compound is a halogenated pyridineboronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and overall process development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with the foundational knowledge and practical methodologies to approach the solubility determination of this compound.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1217500-55-4[1] |
| Molecular Formula | C₅H₄BClFNO₂[1] |
| Molecular Weight | 175.35 g/mol [1][2] |
| Appearance | Solid (form) |
Solubility of Structurally Related Boronic Acids
The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data is presented to serve as a comparative reference.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [4]
| Solvent | Temperature (°C) | Solubility (Mole Fraction) |
| Chloroform | 25 | Moderate |
| 3-Pentanone | 25 | High |
| Acetone | 25 | High |
| Dipropyl ether | 25 | High |
| Methylcyclohexane | 25 | Very Low |
Note: Qualitative descriptions are based on the graphical data presented in the source.
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [3]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | Not specified |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. A common and reliable technique is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4][6] An alternative, widely used method is the shake-flask method for determining thermodynamic solubility.[7]
Dynamic Method for Solubility Determination
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4][6]
Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being stirred. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam for turbidity measurement (optional, visual observation can also be used)
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[6]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by observing the scattering of a light source passing through the solution.[4][6]
-
Determination of Dissolution Temperature: The temperature at which the solution becomes clear, indicating the complete dissolution of the solid, is recorded as the solubility temperature for that specific composition.[6]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.[7]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for an extended period to ensure that equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Apparatus:
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[7]
-
Equilibration: Seal the vials and place them on a shaker in a constant temperature environment (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.[7] It is crucial that excess solid remains after this period.
-
Phase Separation: After equilibration, centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved boronic acid using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.
Caption: Workflow for the dynamic method of solubility determination.
Conclusion
While direct, quantitative solubility data for this compound in common organic solvents is not extensively documented in public literature, this guide provides a framework for researchers to approach its solubility determination. By referencing the solubility of analogous compounds and employing the detailed experimental protocols provided, scientists and drug development professionals can generate the necessary data to effectively utilize this important building block in their research and development endeavors. The dynamic and shake-flask methods are robust techniques for obtaining accurate solubility profiles, which are essential for optimizing synthetic routes, purification processes, and formulation strategies.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 3-Chloro-2-fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental reaction mechanisms involving 3-Chloro-2-fluoropyridine-4-boronic acid, a versatile building block in modern organic synthesis. The unique substitution pattern of this pyridine derivative, featuring both chloro and fluoro groups, imparts specific reactivity that is of significant interest in the development of novel pharmaceuticals and functional materials. This document focuses on its participation in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Chan-Lam coupling.
While specific experimental data for this compound in all these reaction types is not extensively documented in publicly available literature, this guide provides a detailed account of its known reactivity in Suzuki couplings based on a patented example. Furthermore, it extrapolates its expected behavior in Buchwald-Hartwig and Chan-Lam reactions based on established mechanistic principles for similarly substituted heteroarylboronic acids.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely employed for the synthesis of biaryls, vinylarenes, and polyolefins.
General Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (R²-B(OR)₂) reacts with the Pd(II) complex, with the assistance of a base, to transfer the organic group (R²) to the palladium center.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling of this compound
The following experimental protocol is based on a procedure described in patent WO2024175081A1 for the synthesis of a substituted pyrazolopyrazine derivative.[1]
Reaction:
Quantitative Data:
| Parameter | Value |
| Reactant 1 | This compound (0.8 mmol) |
| Reactant 2 | Pyrazole derivative (quantity not specified) |
| Catalyst | cyclopenta-1,3-dien-1-yl(diphenyl)phosphine dichloropalladium(2+)iron (0.05 mmol) |
| Base | Sodium carbonate (1.6 mmol) |
| Solvent | 1,4-Dioxane (3.2 ml) and Water (0.8 ml) |
| Temperature | 110° C |
| Atmosphere | Nitrogen |
Experimental Workflow:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides or pseudohalides. While no specific examples utilizing this compound in a Buchwald-Hartwig amination of the boronic acid itself are readily available (as the boronic acid is not the typical electrophile), it is a crucial building block for synthesizing precursors that can undergo this reaction. For instance, the Suzuki coupling product from the previous example could potentially undergo a subsequent Buchwald-Hartwig amination at the chloro- or fluoro- position.
General Mechanism
The catalytic cycle for the Buchwald-Hartwig amination generally involves:
-
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) species.
-
Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product, regenerating the Pd(0) catalyst.
Expected Reactivity of 3-Chloro-2-fluoropyridine Derivatives
Derivatives synthesized from this compound would present interesting substrates for subsequent Buchwald-Hartwig aminations. The relative reactivity of the C-Cl versus the C-F bond towards oxidative addition to the palladium catalyst would be a key consideration. Generally, C-Cl bonds are more reactive than C-F bonds in such cross-coupling reactions. Therefore, selective amination at the 3-position (originally bearing the chloro group) would be anticipated under carefully controlled conditions.
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. This reaction offers a valuable alternative to palladium-catalyzed methods.
General Mechanism
The mechanism of the Chan-Lam coupling is still a subject of some debate but is generally thought to proceed through the following key steps:
-
Ligand Exchange: The copper(II) catalyst reacts with the boronic acid and the amine/alcohol.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The aryl group and the heteroatom nucleophile couple, forming the product and a Cu(0) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.
Expected Reactivity of this compound
This compound is an excellent candidate for Chan-Lam coupling reactions. The electron-withdrawing nature of the chloro and fluoro substituents, as well as the pyridine nitrogen, is expected to enhance the electrophilicity of the boronic acid, potentially facilitating the transmetalation step. This would allow for the formation of C-N or C-O bonds at the 4-position of the pyridine ring, providing a direct route to a variety of substituted pyridine derivatives. The mild reaction conditions typically employed in Chan-Lam couplings would likely be well-tolerated by the halo-substituents, offering a selective method for functionalization at the boronic acid position.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the construction of complex heterocyclic molecules. Its utility has been demonstrated in Suzuki-Miyaura couplings, and its structure suggests favorable reactivity in Buchwald-Hartwig aminations (of its derivatives) and Chan-Lam couplings. The presence of multiple reaction sites—the boronic acid, the chloro group, and the fluoro group—allows for sequential and regioselective functionalization, making it a highly versatile tool for medicinal chemists and materials scientists. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
An In-depth Technical Guide to 3-Chloro-2-fluoropyridine-4-boronic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
3-Chloro-2-fluoropyridine-4-boronic acid is a solid at room temperature with a molecular formula of C₅H₄BClFNO₂ and a molecular weight of 175.35 g/mol .[1] While detailed experimental data on its physical properties are scarce in publicly accessible literature, its structure suggests it is likely a white to off-white crystalline solid. A closely related compound, its pinacol ester (CAS 1073353-71-5), has a reported melting point of 76-80°C.[2][3]
| Property | Value | Reference |
| CAS Number | 1217500-55-4 | [1] |
| Molecular Formula | C₅H₄BClFNO₂ | [1] |
| Molecular Weight | 175.35 g/mol | [1] |
| Pinacol Ester CAS Number | 1073353-71-5 | [2][3] |
| Pinacol Ester Melting Point | 76-80°C | [3] |
Inferred History and Discovery
The precise date and circumstances of the initial synthesis of this compound are not prominently documented in peer-reviewed journals or foundational patents. Its emergence is likely tied to the broader expansion of synthetic methodologies for preparing functionalized heteroaromatic boronic acids in the late 20th and early 21st centuries. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, created a significant demand for novel boronic acid building blocks for the efficient construction of carbon-carbon bonds in drug discovery programs.[4][5]
The combination of a pyridine core with halogen substituents and a boronic acid group offers medicinal chemists a powerful tool for creating libraries of compounds to screen for biological activity. The fluorine and chlorine atoms can modulate the electronic properties and metabolic stability of the final molecule, while the boronic acid serves as a handle for introducing the pyridine scaffold into a larger molecular framework. It is therefore reasonable to infer that this compound was likely first synthesized within a corporate or academic drug discovery program and its utility demonstrated in the synthesis of proprietary compounds. Its subsequent commercial availability from various chemical suppliers indicates its value as a research chemical.
Synthetic Methodologies
A plausible precursor for this synthesis is 3-chloro-2,4-difluoropyridine. The greater reactivity of the fluorine at the 4-position towards nucleophilic aromatic substitution or the possibility of directed ortho-metalation could be exploited. However, a more likely and controlled approach would be a halogen-metal exchange reaction starting from a brominated or iodinated precursor.
Logical Synthesis Workflow:
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
The following protocol is a generalized procedure based on common methods for the synthesis of heteroaryl boronic acids and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of the Precursor (e.g., 4-Bromo-3-chloro-2-fluoropyridine)
This precursor is not commercially common, and its synthesis would likely involve multiple steps, starting from a more readily available pyridine derivative.
Step 2: Borylation via Halogen-Metal Exchange
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the precursor, 4-bromo-3-chloro-2-fluoropyridine (1.0 eq), and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is allowed to stir at -78 °C for an additional hour and then slowly warmed to room temperature overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified to approximately pH 2 with 2M HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical research. Its utility is primarily demonstrated in patent literature where it is used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
The pyridine moiety is a common scaffold in many drugs due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The chloro and fluoro substituents can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidative metabolism.
Signaling Pathway / Experimental Workflow Visualization:
The most common reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds between the pyridine ring and another aryl or heteroaryl group.
Caption: Suzuki-Miyaura coupling with this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery. While its specific discovery history is not well-documented in the public domain, its commercial availability and frequent appearance in patent literature underscore its importance. The synthetic routes to this compound can be inferred from established organometallic chemistry, and its primary application lies in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. For researchers in medicinal chemistry, this reagent offers a reliable means to introduce a highly functionalized pyridine scaffold, enabling the exploration of new chemical space in the quest for novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. This compound, PINACOL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Suzuki Coupling of 3-Chloro-2-fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules and functional materials.
This document provides a detailed protocol for the Suzuki coupling of 3-chloro-2-fluoropyridine-4-boronic acid with aryl halides. This specific pyridineboronic acid is an attractive building block in medicinal chemistry due to the unique electronic properties conferred by the chlorine and fluorine substituents on the pyridine ring. These modifications can significantly influence the physicochemical properties of the final compounds, such as pKa, metabolic stability, and binding interactions with biological targets. The following protocol is a representative procedure compiled from established methods for the coupling of electron-deficient pyridineboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative aryl bromide. The reaction conditions may require optimization for different aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand like SPhos or XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask or microwave reaction vessel, condenser, and magnetic stirrer
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a clean, oven-dried round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration should be approximately 0.1 - 0.5 M.
-
Reaction Execution:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C and stir for 12-24 hours.
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[1]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-chloro-2-fluoropyridine.
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various substituted pyridineboronic acids with aryl halides, providing a comparative context for the expected outcomes with this compound.
| Pyridineboronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF | Dioxane | 100 | 12 | 82 | [2] |
| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF | Dioxane | 100 | 12 | 74 | [2] |
| (4-Methoxypyridin-2-yl)boronic acid | Aryl Halide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | ~70-90 | [3] |
| 5-Pyrimidinylboronic Acid | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.25 | High | [1] |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd[PPh₃]₂Cl₂ (5) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69 | [4] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-2-fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoropyridine-4-boronic acid is a versatile and valuable building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The pyridine scaffold is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of chloro and fluoro substituents can significantly modulate the physicochemical properties of the final compound, including binding affinity, metabolic stability, and selectivity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases implicated in oncology, such as Anaplastic Lymphoma Kinase (ALK).
Featured Application: Synthesis of an ALK Kinase Inhibitor Scaffold
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion protein), becomes a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2] First-generation inhibitors like crizotinib have shown significant clinical efficacy, but the development of resistance mutations necessitates the creation of next-generation inhibitors.[1][3] this compound serves as a key reagent for incorporating a substituted pyridine headgroup, a common feature in many ALK inhibitors, via the Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.[4][5] The catalytic cycle generally involves three primary steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the boronic acid derivative to the palladium complex (facilitated by a base), and reductive elimination to yield the final product and regenerate the catalyst.[4]
Data Presentation: Biological Activity of Representative Kinase Inhibitors
The incorporation of substituted pyridine moieties is a common strategy in the design of potent kinase inhibitors. The following table summarizes the biological activity of representative ALK inhibitors that feature scaffolds achievable through the use of pyridine-based boronic acids. This data provides a benchmark for the potency of compounds that can be synthesized using this compound.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Pyridine-based Inhibitor (e.g., Crizotinib) | ALK | 250-300 | EML4-ALK expressing cells | [3] |
| Pyridine-based Inhibitor (e.g., Alectinib) | ALK | 1.9 | Cell-free assay | [3] |
| Macrocyclic Pyridine Inhibitor (e.g., Lorlatinib) | ALK / ROS1 | Potent | ALK/ROS1-driven models | [6][7] |
| Pyridazine-based Inhibitor | ALK5 | Varies | Cell-free assay | [8] |
Note: The IC₅₀ values presented are for established, structurally related kinase inhibitors and serve as a reference. The actual inhibitory activity of novel compounds synthesized using this compound must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a suitable aryl or heteroaryl halide/triflate with this compound.
Materials:
-
Aryl/Heteroaryl Halide or Triflate (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle 3 times).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[8][9]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly accelerate the reaction time for Suzuki couplings.
Materials:
-
Same as Protocol 1
-
Microwave Synthesis Vial
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the chosen degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up and purify the product as described in steps 6-8 of Protocol 1.
Visualizations
Caption: General workflow for synthesizing kinase inhibitors.
Caption: ALK signaling pathway and the mechanism of inhibition.
Caption: Logic of Structure-Activity Relationship (SAR) studies.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the efficiency of the Suzuki-Miyaura cross-coupling reaction, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways like ALK. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on this privileged scaffold.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medkoo.com [medkoo.com]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 3-Chloro-2-fluoropyridine-4-boronic acid in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoropyridine-4-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of diverse compound libraries through palladium-catalyzed cross-coupling reactions. Its substituted pyridine core is a prevalent motif in numerous biologically active compounds, offering a strategic scaffold for the development of novel therapeutics. The presence of both chloro and fluoro substituents provides chemists with opportunities to fine-tune the steric and electronic properties of the final compounds, potentially influencing their potency, selectivity, and pharmacokinetic profiles.
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This robust and versatile method enables the formation of carbon-carbon bonds between the pyridine core and a variety of aryl or heteroaryl halides, facilitating the rapid generation of libraries of novel chemical entities for high-throughput screening and lead optimization.
Key Applications in Medicinal Chemistry
The 3-chloro-2-fluoropyridinyl moiety introduced by this building block can be found in compounds targeting a range of biological targets. A significant area of application is in the development of kinase inhibitors . Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine scaffold can serve as a key pharmacophore, interacting with the hinge region of the kinase active site.
One such exemplary application is in the synthesis of inhibitors targeting Aurora kinases . These serine/threonine kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many human cancers. Inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells, making them attractive targets for anticancer drug discovery.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling in Library Synthesis
This protocol describes a general method for the parallel synthesis of a compound library using this compound and a selection of aryl or heteroaryl halides in a 96-well plate format.
Materials:
-
This compound
-
Array of aryl/heteroaryl halides (bromides or iodides are preferred)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol)
-
96-well reaction block with sealing mat
-
Inert gas supply (Nitrogen or Argon)
-
Shaker/incubator
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in the chosen organic solvent.
-
Prepare a 0.1 M solution of each aryl/heteroaryl halide in the organic solvent in individual vials or a separate 96-well plate.
-
Prepare a 1 M aqueous solution of the base (e.g., K₂CO₃).
-
Prepare a catalyst/ligand stock solution in the organic solvent. For example, a solution containing Pd(PPh₃)₄ (5 mol %).
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add the aryl/heteroaryl halide solution (e.g., 200 µL, 0.02 mmol).
-
Add the this compound solution (e.g., 120 µL, 0.024 mmol, 1.2 equivalents).
-
Add the aqueous base solution (e.g., 40 µL, 0.04 mmol, 2.0 equivalents).
-
Add the palladium catalyst stock solution (e.g., 20 µL, 0.001 mmol, 5 mol %).
-
Seal the 96-well reaction block with a chemically resistant sealing mat.
-
-
Reaction Execution:
-
Place the reaction block in a shaker/incubator.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Shake the reaction block for the required time (typically 4-16 hours). Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Work-up and Purification:
-
Upon completion, allow the reaction block to cool to room temperature.
-
Quench the reactions by adding water (e.g., 500 µL) to each well.
-
Extract the products with an organic solvent (e.g., ethyl acetate or dichloromethane, 2 x 500 µL).
-
The combined organic extracts can be washed with brine.
-
The solvent is then removed in vacuo.
-
The crude products can be purified by high-throughput parallel purification techniques such as preparative HPLC or flash chromatography.
-
Data Presentation
The following table presents representative data for the synthesis of a small library of compounds using the general Suzuki-Miyaura cross-coupling protocol.
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | 4-Bromoanisole | 4-(4-methoxyphenyl)-3-chloro-2-fluoropyridine | 85 | >95 |
| 2 | 3-Bromobenzonitrile | 3-(3-chloro-2-fluoropyridin-4-yl)benzonitrile | 78 | >95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 3-chloro-2-fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | 82 | >95 |
| 4 | 2-Bromothiophene | 3-chloro-2-fluoro-4-(thiophen-2-yl)pyridine | 75 | >90 |
| 5 | 5-Bromo-1-methyl-1H-indazole | 3-chloro-2-fluoro-4-(1-methyl-1H-indazol-5-yl)pyridine | 68 | >90 |
Visualizations
Experimental Workflow
Caption: General workflow for parallel library synthesis.
Signaling Pathway: Aurora Kinase Inhibition
Caption: Role of Aurora kinases in mitosis and mechanism of inhibition.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-2-fluoropyridine-4-boronic acid with various aryl and heteroaryl halides. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of complex bi- and heteroaryl pyridine derivatives. The presence of both chloro and fluoro substituents on the pyridine ring offers unique electronic properties and potential for further functionalization, making this building block highly valuable in the development of novel pharmaceuticals and functional materials.
Challenges and Considerations
The cross-coupling of this compound presents several challenges that require careful optimization of reaction conditions:
-
Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, particularly in the presence of strong aqueous bases and at elevated temperatures. The use of more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this side reaction.[1]
-
Defluorination: The 2-fluoro substituent on the pyridine ring can be labile under certain reaction conditions, leading to defluorination as an undesired side reaction. Milder reaction conditions, including lower temperatures and weaker bases, are often necessary to preserve this functionality.[1]
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a close analog, 2-Fluoropyridine-3-boronic acid, with various aryl halides. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | 2-MeTHF | 100 | 18 | 88 |
| 3 | 1-Bromo-4-tert-butylbenzene | Pd(dppf)Cl₂ (3.0) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5.0) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75 |
| 5 | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (3.0) | KF | Dioxane | 100 | 12 | 82 |
Data is based on the coupling of 2-Fluoropyridine-3-boronic acid and its derivatives and should be considered as a guideline for optimization.[1]
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the base, the palladium precatalyst, and the phosphine ligand.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 or 10:1 ratio). The typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the Schlenk flask in a preheated oil bath or on a heating block set to the desired temperature (typically between 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (typically 3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle
Experimental Workflow
This diagram outlines the general laboratory workflow for performing the palladium-catalyzed cross-coupling reaction as described in the protocol.
References
Application Notes and Protocols for 3-Chloro-2-fluoropyridine-4-boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoropyridine-4-boronic acid is a versatile building block in synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors for the synthesis of complex heterocyclic compounds. Its utility is most prominently featured in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The electronic properties of the pyridine ring, influenced by the chloro and fluoro substituents, make this reagent a unique and valuable tool for accessing novel chemical space.
The success of coupling reactions involving this compound is critically dependent on the judicious selection of reaction parameters, with the choice of base and solvent system being paramount. These factors not only influence the reaction rate and yield but also govern the prevalence of side reactions. These application notes provide a comprehensive overview of the effects of bases and solvents and offer detailed protocols to guide the use of this important synthetic intermediate.
The Role of Base and Solvent in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl structures. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The base and solvent play crucial roles in the efficiency of this cycle.
Base Effects: The primary function of the base in a Suzuki-Miyaura coupling is to activate the boronic acid, converting it into a more nucleophilic boronate species.[2] This activation facilitates the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. Common inorganic bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base are critical factors. For heteroaryl boronic acids like this compound, which can be susceptible to protodeboronation (cleavage of the C-B bond), the choice of base is particularly important. Milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides to minimize this side reaction.[3]
Solvent Effects: The solvent must solubilize the reactants, catalyst, and base to ensure an efficient reaction.[4] Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[4] Often, a mixture of an organic solvent and water is employed. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[5] However, the amount of water must be carefully controlled, as excess water can promote protodeboronation.[3] The polarity of the solvent can also influence the stability of the catalytic species and the overall reaction kinetics.
Data Presentation: Base and Solvent Screening for Analogous Systems
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Heptyl Boronic Pinacol Ester
| Entry | Base | Yield (%) |
| 1 | LiOtBu | 94 |
| 2 | K₃PO₄ | <5 |
| 3 | K₂CO₃ | <5 |
| 4 | Cs₂CO₃ | <5 |
Reaction Conditions: 2,6-dichloropyridine (1.0 equiv), heptyl boronic pinacol ester (2.3 equiv), Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%), base (6.0 equiv), 4:1 dioxane/H₂O, 100 °C, 24 h. Data adapted from a study on a closely related system.[5]
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Phenylboronic Acid
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 85 |
| 2 | Toluene | 82 |
| 3 | THF | 75 |
| 4 | DMF | 92 |
| 5 | Acetonitrile | 68 |
| 6 | Ethanol | 78 |
Reaction Conditions: 2,3,5-trichloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv), solvent, 80 °C, 8 h. Data adapted from a study on a related chloropyridine system.[4]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating Conditions
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Conditions
Materials:
-
This compound (1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
Low or No Yield:
-
Protodeboronation: This is a common side reaction for heteroaryl boronic acids.[3] Consider using milder bases (K₃PO₄, Cs₂CO₃), minimizing the amount of water in the solvent system, and keeping the reaction temperature as low as feasible.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this issue.
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0).
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules can occur. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.
-
Protodeboronated Starting Material: The presence of 2-fluoro-3-chloropyridine as a byproduct indicates significant protodeboronation of the starting boronic acid. Re-evaluate the base and solvent system.
By carefully considering the interplay of the base and solvent, and by following systematic optimization, researchers can successfully employ this compound to synthesize a wide array of valuable compounds for drug discovery and materials science applications.
References
Synthesis of Biaryl Pyridines Using 3-Chloro-2-fluoropyridine-4-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these motifs due to its mild reaction conditions and broad functional group tolerance.
This document provides detailed application notes and protocols for the use of 3-Chloro-2-fluoropyridine-4-boronic acid as a key building block in the synthesis of biaryl pyridines. The presence of both a chloro and a fluoro substituent on the pyridine ring offers unique opportunities for chemists to fine-tune the electronic and pharmacokinetic properties of the target molecules. The protocols provided herein are designed to be a robust starting point for the synthesis of compound libraries for drug discovery and development.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 78 |
| 3 | 3-Bromobenzonitrile | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 92 |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | t-BuOH/H₂O | 90 | 18 | 88 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 75 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) / XPhos (6) | Cs₂CO₃ | Toluene | 110 | 20 | 68 |
| 3 | 2-Chlorobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF/H₂O | 120 | 24 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl pyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 v/v)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, palladium catalyst, and base.
-
Add the degassed solvent and seal the vial.
-
Place the vial in the microwave reactor and irradiate at the set temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Biaryl pyridines synthesized using this compound have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and RSK pathways.
Caption: Simplified VEGFR-2 signaling pathway.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-fluoropyridine-4-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. The use of functionalized pyridine derivatives, such as 3-Chloro-2-fluoropyridine-4-boronic acid, allows for the introduction of highly valuable pharmacophores. The presence of both chloro and fluoro substituents offers opportunities for subsequent selective functionalization.
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing this compound with a generic aryl bromide. The protocol is based on established methodologies for similar electron-deficient and sterically hindered substrates.
Experimental Protocol
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Researchers should note that optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the chosen aryl bromide (1.0 equivalent), and the selected base (2.0 - 3.0 equivalents, see Table 1 for options).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.02 - 0.05 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The reaction concentration is generally set between 0.1 and 0.5 M with respect to the limiting reactant (aryl bromide).
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) under the inert atmosphere.
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos |
| Catalyst Loading (mol%) | 2-5 | 3-5 | 1-3 |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Base Equivalents | 2.0 | 2.5 | 3.0 |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (5:1) |
| Temperature (°C) | 90 | 100 | 80 |
| Reaction Time (h) | 12-24 | 8-16 | 18-30 |
Mandatory Visualization
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 3-Chloro-2-fluoropyridine-4-boronic acid: A Versatile Building Block for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoropyridine-4-boronic acid is a valuable and versatile building block in modern organic synthesis, particularly for the construction of highly substituted pyridine derivatives. Its unique trifunctional nature, possessing a boronic acid group for cross-coupling, a fluorine atom, and a chlorine atom, allows for sequential and site-selective modifications, making it an attractive reagent in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]
These application notes provide a comprehensive overview of the utility of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions to generate novel 3-aryl-2-fluoropyridine derivatives. Detailed experimental protocols, data on representative reactions, and visualizations of the synthetic workflow are presented to facilitate its use in research and development.
Key Applications
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide range of 3-aryl-2-fluoro-4-chloropyridines. These products can serve as advanced intermediates for further functionalization at the chloro position, leading to diverse molecular architectures.
The resulting substituted pyridine cores are of significant interest in drug discovery for targeting a variety of diseases, including cancer, inflammatory conditions, and neurological disorders.[3] The fluorine substituent at the 2-position can modulate the pKa of the pyridine nitrogen and influence intermolecular interactions with biological targets.[1]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that reaction conditions should be optimized for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 78 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 24 | 65 |
| 4 | 1-Bromo-2-methylbenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | 18 | 72 |
Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 90 | 8 | 92 |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | 3-Iodopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 80 | 16 | 75 |
| 4 | 1-Iodo-2-methylbenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (Aryl Bromide or Aryl Iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.
Protocol 2: Synthesis of this compound
A common synthetic route to pyridylboronic acids involves a lithium-halogen exchange followed by quenching with a borate ester.[4]
Materials:
-
3-Chloro-2-fluoro-4-bromopyridine (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Triisopropyl borate (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-Chloro-2-fluoro-4-bromopyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by crystallization or chromatography.
Mandatory Visualizations
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Scale-Up Synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid: Application Notes and Protocols for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-chloro-2-fluoropyridine-4-boronic acid, a key building block in contemporary drug discovery and development. The synthesis of this versatile intermediate is often challenging on a larger scale due to the inherent reactivity of the pyridine ring and the use of hazardous reagents. These notes outline a robust and scalable synthetic route, focusing on the critical parameters for successful process development, from laboratory to pilot plant scale. Key considerations for reaction optimization, safety, and purification are discussed in detail.
Introduction
This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern allows for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions, to construct biaryl and heteroaryl motifs prevalent in many biologically active molecules. The presence of the fluorine and chlorine atoms can significantly influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.
However, the scale-up of reactions involving pyridinylboronic acids presents several challenges, including regioselectivity, reaction control, and product stability. This document provides a comprehensive guide to navigate these challenges for the successful and safe production of this compound on a larger scale.
Synthetic Pathway Overview
The most reliable and scalable method for the preparation of this compound is through a directed ortho-metalation (DoM) of the precursor, 3-chloro-2-fluoropyridine, followed by borylation. This approach offers high regioselectivity and is amenable to large-scale production with appropriate engineering controls. For enhanced stability, especially during purification and storage, the boronic acid is often converted to its pinacol ester derivative.
Troubleshooting & Optimization
minimizing side reactions of 3-Chloro-2-fluoropyridine-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize the use of 3-Chloro-2-fluoropyridine-4-boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound?
A1: The most prevalent side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is a common issue with many heteroaromatic boronic acids, especially those that are electron-deficient.[2] The basic conditions and elevated temperatures often employed in Suzuki-Miyaura coupling can accelerate this undesired reaction.[2][3]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can increase the rate of protodeboronation:
-
High Temperatures: Elevated temperatures can provide the activation energy needed for the C-B bond cleavage.
-
Strong Bases: The use of strong bases can facilitate the removal of the boronic acid group.[2]
-
Aqueous Conditions: The presence of water can act as a proton source for the protodeboronation reaction.[2]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of degradation.[2]
Q3: How can I minimize protodeboronation?
A3: To suppress protodeboronation, consider the following strategies:
-
Use Milder Bases: Switching to milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be effective.[2]
-
Lower Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate ester can greatly enhance stability.[2][4] These derivatives are less prone to protodeboronation and release the active boronic acid slowly under the reaction conditions.[4]
-
Employ a Highly Active Catalyst: Using a more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling, making it more competitive with the protodeboronation side reaction.[2]
Q4: What is homocoupling and how can it be minimized?
A4: Homocoupling is the self-coupling of the boronic acid to form a symmetrical bipyridine byproduct. This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2] To minimize homocoupling, ensure the reaction is thoroughly degassed to remove oxygen and consider using a Pd(0) source or an efficient precatalyst.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Recommended Solution |
| Protodeboronation of the Boronic Acid | Use the pinacol ester or MIDA boronate ester of this compound for enhanced stability. Employ milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective reaction temperature. |
| Inefficient Catalytic Cycle | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can often improve catalytic activity for electron-deficient substrates.[2] |
| Poor Solubility of Reagents | Select a solvent system in which all reactants are soluble at the reaction temperature. A mixture of a non-polar solvent (e.g., dioxane, toluene) with a polar co-solvent or water is often effective. |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[2] Using bulky ligands can sometimes mitigate this effect. |
Issue 2: Presence of Significant Amounts of 3-Chloro-2-fluoropyridine (Protodeboronation Byproduct)
| Potential Cause | Recommended Solution |
| Reaction Conditions are too Harsh | Lower the reaction temperature. If using a strong base (e.g., NaOH, KOH), switch to a milder alternative (e.g., Cs₂CO₃, K₃PO₄). |
| Extended Reaction Time | Optimize the reaction time. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions. |
| High Water Content | While a small amount of water can be beneficial for the Suzuki-Miyaura reaction, excess water can promote protodeboronation. Use anhydrous solvents if possible, or carefully control the amount of water in the reaction mixture. |
Data Presentation
The following tables provide illustrative data on the effect of reaction parameters on the yield of the desired product versus the protodeboronation byproduct. This data is based on general trends observed for similar heteroaromatic boronic acids and should be used as a guideline for optimization.
Table 1: Illustrative Effect of Base on Product Yield and Protodeboronation
| Base | Temperature (°C) | Illustrative Yield of Desired Product (%) | Illustrative Yield of Protodeboronation Byproduct (%) |
| NaOH | 100 | 45 | 50 |
| K₂CO₃ | 100 | 75 | 20 |
| K₃PO₄ | 100 | 85 | 10 |
| Cs₂CO₃ | 80 | 90 | 5 |
Table 2: Illustrative Effect of Temperature on Product Yield and Protodeboronation using K₃PO₄ as Base
| Temperature (°C) | Illustrative Yield of Desired Product (%) | Illustrative Yield of Protodeboronation Byproduct (%) |
| 110 | 70 | 25 |
| 100 | 85 | 10 |
| 80 | 92 | <5 |
| 60 | 88 (slower reaction) | <5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound pinacol ester
This protocol is a general starting point and should be optimized for specific substrates.
Reagents and Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound pinacol ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields and side reactions.
Caption: Competing reaction pathways for this compound.
References
preventing protodeboronation of 3-Chloro-2-fluoropyridine-4-boronic acid in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of 3-Chloro-2-fluoropyridine-4-boronic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. For this compound, which is an electron-deficient heteroaromatic boronic acid, this reaction can be particularly problematic in aqueous and basic conditions commonly used in cross-coupling reactions like the Suzuki-Miyaura coupling. This leads to the formation of 3-chloro-2-fluoropyridine as a byproduct, reducing the yield of the desired coupled product and complicating purification.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation for this compound:
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pH: While many arylboronic acids are most susceptible to protodeboronation at high pH, the reactivity of pyridine boronic acids can be more complex. The pyridine nitrogen can be protonated at low pH and the boronic acid can be converted to the boronate at high pH, with the speciation influencing stability. For some pyridylboronic acids, maximum instability is observed at neutral pH.
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Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[1]
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Aqueous Content: The presence of water as a proton source is necessary for protodeboronation.
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Choice of Base: Strong bases can promote the formation of the more reactive boronate species, potentially increasing the rate of protodeboronation.
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Prolonged Reaction Times: Longer exposure to reaction conditions that favor protodeboronation will lead to greater degradation of the starting material.
Q3: How can I store this compound to minimize degradation?
A3: To ensure the longevity of this compound, it should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration at -20°C is recommended. Avoid frequent temperature cycles and exposure to moisture and air. The corresponding pinacol ester is generally more stable for long-term storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 3-chloro-2-fluoropyridine. | High rate of protodeboronation. | 1. Switch to a more stable boronic acid derivative: Use the commercially available this compound, pinacol ester. This is the most effective strategy. 2. Optimize the base: Use a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH. 3. Lower the reaction temperature: If the catalyst system is active enough, reduce the temperature to 60-80 °C. 4. Minimize water content: Use anhydrous solvents and ensure reagents are dry. A small amount of water may be necessary for the Suzuki coupling, so careful optimization is key. |
| Reaction is sluggish, and protodeboronation is still observed. | The rate of the desired coupling reaction is too slow, allowing time for protodeboronation to occur. | 1. Use a highly active catalyst system: Employ a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) to accelerate the cross-coupling. 2. Increase catalyst loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can improve the reaction rate. 3. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents to prevent catalyst deactivation by oxygen. |
| Inconsistent results between batches. | Degradation of the boronic acid starting material. | 1. Check the purity of the boronic acid: Use freshly purchased or properly stored boronic acid. 2. Consider in situ formation or use of a stable precursor: If feasible, generating the boronic acid immediately before use or employing a stable precursor like a MIDA boronate can improve reproducibility. |
Data on Factors Influencing Protodeboronation
| Parameter | Condition | Expected Impact on Protodeboronation Rate | Rationale |
| Boronic Acid Form | Free Boronic Acid | High | The free boronic acid is generally more susceptible to degradation. |
| Pinacol Ester | Low | The pinacol group protects the boronic acid moiety, increasing its stability. | |
| Base | Strong (e.g., NaOH, KOH) | High | Promotes the formation of the more reactive boronate species. |
| Mild (e.g., K₃PO₄, Cs₂CO₃) | Moderate to Low | Provides sufficient basicity for the catalytic cycle while minimizing boronic acid degradation. | |
| Temperature | High (e.g., >100 °C) | High | Accelerates the rate of protodeboronation. |
| Moderate (e.g., 60-80 °C) | Low | Slows the rate of protodeboronation while often allowing for efficient coupling with an active catalyst. | |
| Solvent | Aqueous mixtures | High | Water acts as the proton source for protodeboronation. |
| Anhydrous or low-water | Low | Reduces the availability of protons, thereby suppressing protodeboronation. |
Experimental Protocols
Protocol 1: Monitoring Protodeboronation via ¹H NMR
This protocol allows for the quantitative assessment of the stability of this compound under specific conditions.
Materials:
-
This compound
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Deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture)
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Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Base (the one intended for the reaction)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the internal standard of known concentration in the chosen deuterated solvent.
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the desired equivalent of base to the NMR tube.
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Monitor the reaction at the desired temperature by acquiring ¹H NMR spectra at regular time intervals.
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Integrate the signals corresponding to a proton on the pyridine ring of the boronic acid and the protodeboronated product (3-chloro-2-fluoropyridine) relative to the integral of the internal standard.
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Plot the concentration of the boronic acid over time to determine its rate of decomposition under the tested conditions.
Protocol 2: Robust Suzuki-Miyaura Coupling of this compound, pinacol ester
This protocol is designed to minimize protodeboronation by using a stable boronic ester and an active catalyst system.
Materials:
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This compound, pinacol ester (1.2 equiv)
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Aryl or heteroaryl halide (1.0 equiv)
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Palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%)
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Potassium phosphate (K₃PO₄), anhydrous and finely ground (3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
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Degassed water (if required, start with minimal amounts)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, K₃PO₄, and the palladium precatalyst.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Add the anhydrous, degassed solvent via syringe, followed by any required water.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Optimizing Suzuki Couplings of 3-Chloro-2-fluoropyridine-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-2-fluoropyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki coupling reaction with this compound?
A1: A general starting point for Suzuki couplings with heteroaryl boronic acids is in the range of 80-100 °C.[1] For reactions involving fluorinated pyridine derivatives, a temperature range of 65-100 °C has been shown to be effective.[2] A prudent approach is to start at a moderate temperature, such as 80 °C, and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.
Q2: How does reaction temperature typically affect the yield of the coupling reaction?
A2: Reaction temperature is a critical parameter that directly influences the reaction rate and consequently the yield. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the degradation of reactants, catalysts, or products, as well as the formation of unwanted byproducts, which can ultimately decrease the overall yield.[1] It is crucial to find the optimal temperature that balances reaction speed and the stability of the components.
Q3: What are the common temperature-related side reactions to watch out for?
A3: The most common temperature-dependent side reactions in Suzuki couplings, particularly with heteroaryl boronic acids, are protodeboronation and homocoupling.
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, leading to the loss of the starting material. This side reaction can be accelerated at higher temperatures, especially in the presence of water or other protic sources.
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Homocoupling: This is the self-coupling of the boronic acid or the aryl halide to form symmetric biaryls. Elevated temperatures can sometimes promote these undesired reactions.
Q4: Can microwave heating be used for these coupling reactions? What are the recommended temperatures?
A4: Yes, microwave-assisted Suzuki coupling is a highly effective method for reactions involving fluorinated pyridine boronic acids, often leading to significantly reduced reaction times and improved yields. For microwave-assisted couplings of similar 2-fluoropyridine-3-boronic acid, temperatures in the range of 100-150 °C have been successfully employed.[3] A typical starting point for microwave heating would be around 120 °C for 15-30 minutes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of reaction temperature for the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C). Monitor the reaction at each temperature point by TLC or LC-MS. |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst. Use freshly degassed solvents. | |
| Significant Protodeboronation | Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction for a longer duration at a milder temperature. |
| Presence of excess water or protic impurities. | Use anhydrous solvents and ensure the base is dry. While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation. | |
| Formation of Homocoupling Byproducts | High reaction temperature. | Reduce the reaction temperature. |
| Inefficient catalyst system. | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. | |
| Reaction Stalls Before Completion | Insufficient thermal energy. | Increase the reaction temperature. |
| Catalyst has degraded over time at the reaction temperature. | Consider a slow addition of the catalyst over the course of the reaction if stability is an issue at the required temperature. |
Data Presentation
The following table provides representative data on the effect of temperature on the yield of a Suzuki-Miyaura coupling of a heteroaryl boronic acid, illustrating the importance of temperature optimization. While this data is for a thiopheneboronic acid, it demonstrates a typical trend that can be expected when optimizing the temperature for the coupling of this compound.[2]
| Entry | Temperature (°C) | Solvent System | Yield (%) |
| 1 | 65 | Dioxane/H₂O (4:1) | ~55 |
| 2 | 80 | Dioxane/H₂O (4:1) | ~68 |
| 3 | 100 | Dioxane/H₂O (4:1) | ~75 |
| 4 | 100 | Dry Dioxane | ~40 |
Data is illustrative and based on a similar heteroaryl boronic acid system.[2]
Experimental Protocols
General Protocol for Conventional Heating
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of temperature, catalyst, ligand, base, and solvent is recommended for each specific substrate combination.
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Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%)).
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Solvent Addition: Add a degassed solvent system (e.g., a 4:1 to 10:1 mixture of an aprotic solvent like dioxane or toluene with water) to the flask.
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Reaction: Heat the reaction mixture to the desired starting temperature (e.g., 80 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
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Temperature Optimization: If the reaction is slow, incrementally increase the temperature by 10-20 °C and continue to monitor. The optimal temperature is typically between 80 °C and 120 °C.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography.
General Protocol for Microwave-Assisted Heating
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Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), a suitable base (e.g., K₂CO₃, 2.0 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 4:1 dioxane/water) to the vial.
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Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
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Workup and Purification: After cooling, follow the workup and purification steps outlined in the conventional heating protocol.
Mandatory Visualizations
Caption: A typical experimental workflow for optimizing reaction temperature in a Suzuki coupling.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
catalyst deactivation in 3-Chloro-2-fluoropyridine-4-boronic acid reactions and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during cross-coupling reactions with 3-chloro-2-fluoropyridine-4-boronic acid. The unique electronic and steric properties of this substrate, particularly the presence of the pyridine nitrogen and halogen substituents, can lead to catalyst deactivation and other side reactions, impacting reaction yield and reproducibility. This guide offers practical solutions and detailed protocols to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a user-friendly question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion to the desired product. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in Suzuki-Miyaura reactions involving this substrate is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here are the primary causes and potential solutions:
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Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1][2] This is a well-documented issue with nitrogen-containing heterocycles.[1]
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Solution 1: Employ Bulky, Electron-Rich Ligands: Sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or P(t-Bu)₃, can shield the palladium center and prevent the pyridine nitrogen from binding, thus preserving catalyst activity.[1]
-
Solution 2: Increase Catalyst Loading: As a straightforward approach, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1]
-
-
Inefficient Oxidative Addition: The carbon-chlorine bond in your coupling partner may not be effectively activated by the palladium catalyst.
-
Solution 1: Switch to a More Reactive Halide: If your experimental design allows, using an aryl bromide or iodide instead of a chloride will facilitate the oxidative addition step, as C-Br and C-I bonds are more reactive.[1]
-
Solution 2: Increase Reaction Temperature: Carefully raising the reaction temperature in 10-20 °C increments can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. However, monitor the reaction closely for potential degradation of starting materials or catalyst.[1]
-
-
Poor Transmetalation: The transfer of the boronic acid group to the palladium center may be slow or inefficient.
-
Solution: Screen Different Bases: The choice of base is critical for activating the boronic acid. A screen of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended to find the optimal conditions for your specific substrates.[1]
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am observing significant amounts of side products, specifically protodeboronation and homocoupling products. How can I minimize these?
Answer: The formation of side products is a common challenge with heteroaryl boronic acids. Here’s how to address the two most prevalent side reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water).[2] This is a major decomposition pathway for heteroaryl boronic acids.[2]
-
Solution 1: Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water, which promotes protodeboronation.[2]
-
Solution 2: Select a Milder, Non-Aqueous Base: Strong aqueous bases can accelerate protodeboronation. Switching to a milder, non-aqueous base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) in an anhydrous solvent can significantly reduce this side reaction.[3]
-
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Solution 1: Thoroughly Degas the Reaction Mixture: Removing dissolved oxygen from the reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]
-
Solution 2: Use a Pd(0) Pre-catalyst: Pd(II) pre-catalysts require reduction to the active Pd(0) species in situ. This reduction step can sometimes lead to the formation of species that promote homocoupling. Using a Pd(0) source, such as Pd₂(dba)₃, can minimize this issue.[1]
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: I am observing the formation of a black precipitate in my reaction mixture, which I suspect is palladium black. What causes this and how can I prevent it?
Answer: The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) catalyst, leading to a loss of catalytic activity.[4]
-
Cause: Slow catalysis, often due to inhibition by the pyridine substrate, can increase the lifetime of the active Pd(0) species in solution, making it more prone to aggregation.[1]
-
Solution: Optimize Ligand and Reaction Conditions: Using bulky, electron-rich ligands (e.g., SPhos, XPhos) can stabilize the Pd(0) species and accelerate the catalytic cycle, reducing the likelihood of aggregation.[1] Optimizing the reaction temperature and base can also contribute to a more efficient and faster catalytic turnover, thereby minimizing the time the catalyst spends in a vulnerable state.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine-containing boronic acids like this compound so challenging?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning.[1][2] This effectively removes the catalyst from the reaction, leading to low yields or complete reaction failure.
Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
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Catalyst Poisoning: As mentioned above, the pyridine nitrogen binds to the palladium center, inhibiting key steps in the catalytic cycle.[1]
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Formation of Palladium Black: Agglomeration of the active Pd(0) species leads to the formation of inactive palladium black.[4]
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Oxidation of the Catalyst: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species if the reaction is not performed under a strictly inert atmosphere.[1]
Q3: Is it always necessary to use an inert atmosphere for these reactions?
A3: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (argon or nitrogen).[1] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which deactivates it and leads to lower yields.[1][2]
Q4: How do I choose the right base for my reaction?
A4: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The choice of base can significantly impact the reaction yield. For sensitive substrates like this compound, which is prone to protodeboronation, milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often preferred over strong bases like sodium hydroxide.[3] It is often necessary to screen a few bases to find the optimal one for your specific reaction.[1]
Q5: Can I use a boronic ester instead of a boronic acid?
A5: Yes, using a boronic ester, such as a pinacol ester, can be advantageous. Boronic esters are often more stable and less prone to protodeboronation than their corresponding boronic acids.[1] If you are experiencing significant protodeboronation, switching to the pinacol ester of this compound is a recommended strategy.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Catalyst/Ligand System | Typical Loading | Key Advantages |
| Pd(OAc)₂ / SPhos or XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; the bulky ligand prevents catalyst deactivation.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[1] |
| Pd(PPh₃)₄ | 2-5% | A commercially available Pd(0) source; may be less effective for unreactive chlorides.[1] |
| Pd(PEPPSI)-IPr (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[1] |
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yields with Sensitive Substrates
| Base | Strength | Common Issues | Recommended for |
| K₃PO₄ | Moderate | Can be poorly soluble. | Base-sensitive substrates, minimizing protodeboronation.[3] |
| K₂CO₃ | Moderate | Can promote protodeboronation in the presence of water. | General-purpose, but may require anhydrous conditions.[3] |
| Cs₂CO₃ | Strong | Can degrade base-labile functional groups. | When a stronger base is required and the substrate is stable.[1] |
| KF | Mild | Base-sensitive substrates, particularly with boronic esters.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
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This compound (1.2 equivalents)
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Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.5 equivalents)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl halide, palladium catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.
Caption: A troubleshooting workflow for low-yielding reactions.
References
Technical Support Center: 3-Chloro-2-fluoropyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for the utilization of 3-Chloro-2-fluoropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction consistently low?
Answer: Low yields with this compound can arise from several factors, primarily related to the electronic nature of this substrate.
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Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Electron-deficient pyridine boronic acids are particularly susceptible to this process, especially in the presence of aqueous bases.[1]
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Solution: Consider using milder bases like K₃PO₄ or Cs₂CO₃. Minimizing the amount of water in the reaction or using anhydrous conditions can also suppress this side reaction.[2] Alternatively, converting the boronic acid to a more stable pinacol ester or a trifluoroborate salt can mitigate protodeboronation.[1]
-
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Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1][3]
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Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4] These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.
-
-
Slow Transmetalation: The electron-withdrawing chloro and fluoro substituents decrease the nucleophilicity of the boronic acid, which can lead to a slow transmetalation step.[1]
Question 2: I am observing significant formation of a byproduct that appears to be the homocoupled pyridine. How can this be minimized?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][6]
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Solution: Ensure the reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture.[1] Using a Pd(0) source like Pd(PPh₃)₄ or a modern, efficient precatalyst can also reduce the likelihood of homocoupling.[1][6]
Question 3: The reaction is not proceeding to completion, and I am recovering unreacted starting materials. What adjustments should I consider?
Answer: Incomplete conversion is often due to suboptimal reaction conditions or catalyst deactivation.
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy for the oxidative addition of the coupling partner, which can be a slow step, especially with aryl chlorides.[1]
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Switch to a More Active Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system employing bulky, electron-rich ligands (e.g., Buchwald ligands) which are known to be effective for challenging couplings.[1][4]
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Screen Different Bases: The choice of base is critical. If a weaker base like Na₂CO₃ is being used, switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ could improve the reaction rate.[1][2]
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Frequently Asked Questions (FAQs)
Q1: Which type of base is generally recommended for the Suzuki coupling of this compound?
A1: For electron-deficient and protodeboronation-prone substrates like this compound, moderately strong, non-nucleophilic inorganic bases are often the best choice. Potassium phosphate (K₃PO₄) is frequently a top performer as it is effective at promoting the formation of the active boronate species without being overly harsh, which can lead to side reactions.[3][4] Cesium carbonate (Cs₂CO₃) is also an excellent option due to its high solubility in organic solvents, which can lead to improved reaction rates.[2]
Q2: Can I use organic bases for this reaction?
A2: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in some Suzuki couplings, they are generally less effective for challenging substrates compared to inorganic bases like carbonates and phosphates.[5] For this particular boronic acid, stronger inorganic bases are more likely to provide better results.
Q3: Is the presence of water necessary for the reaction?
A3: A small amount of water is often beneficial in Suzuki-Miyaura reactions as it can help to dissolve the inorganic base and facilitate the formation of the boronate intermediate.[7] However, for substrates prone to protodeboronation, the amount of water should be carefully controlled. Anhydrous conditions or solvent systems with a low water content (e.g., dioxane/water 10:1) are often preferred.[2][4]
Q4: How does the choice of palladium catalyst and ligand affect the reaction?
A4: The catalyst and ligand system is crucial. For electron-deficient and potentially coordinating substrates like this pyridine boronic acid, standard catalysts may be sluggish. The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium source like Pd(OAc)₂ or a precatalyst often leads to significantly improved yields and reaction rates by accelerating the oxidative addition and reductive elimination steps and preventing catalyst inhibition.[4][8]
Data Presentation: Impact of Base Selection on Reaction Efficiency
While a direct comparative study for this compound is not extensively documented in the literature, the following table provides representative data based on trends observed for structurally similar electron-deficient heteroaryl boronic acids. The yields are illustrative and will vary depending on the specific coupling partner, catalyst, ligand, and solvent used.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of this compound with a Generic Aryl Bromide (e.g., 4-bromoanisole) under Different Base Conditions.
| Entry | Base (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Na₂CO₃ (2.0) | Pd(dppf)Cl₂ (3) | - | Dioxane/H₂O (4:1) | 100 | 12 | 45-60 |
| 2 | K₂CO₃ (2.0) | Pd(PPh₃)₄ (5) | - | Toluene/H₂O (4:1) | 90 | 16 | 50-65 |
| 3 | Cs₂CO₃ (2.0) | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 8 | 75-90 |
| 4 | K₃PO₄ (3.0) | Pd(OAc)₂ (2) | XPhos (4) | Toluene/H₂O (10:1) | 110 | 6 | 85-95 |
| 5 | KF (3.0) | Pd₂(dba)₃ (1.5) | RuPhos (3) | Dioxane | 110 | 10 | 70-85 |
Note: The data in this table is synthesized from general knowledge and trends reported for similar Suzuki-Miyaura couplings and should be used as a guideline for optimization.[2][3][4][5]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, finely powdered, 3.0 mmol, 3.0 equiv)
-
Degassed Toluene (3 mL)
-
Degassed Water (0.3 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv) under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Add the degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Homocoupling of 3-Chloro-2-fluoropyridine-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 3-Chloro-2-fluoropyridine-4-boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This side reaction consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product and complicating its purification. This guide offers a systematic approach to diagnose and mitigate excessive homocoupling.
Issue: Significant formation of homocoupling byproduct observed during the reaction.
Below is a troubleshooting workflow to identify and address the root cause of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][2] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Caption: Mechanisms of boronic acid homocoupling.
Q2: How can I effectively remove oxygen from my reaction mixture?
A2: Rigorous deoxygenation is critical. A common and effective method is subsurface sparging, where an inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (e.g., 15-30 minutes) prior to adding the catalyst.[2] The "freeze-pump-thaw" method is another excellent technique for removing dissolved oxygen.
Q3: Which palladium source is best to minimize homocoupling?
A3: Pd(0) sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are generally preferred as they do not require an initial reduction step that can be mediated by homocoupling. If a Pd(II) precursor like Pd(OAc)₂ is used, ensuring efficient in-situ reduction to Pd(0) is key. The use of modern pre-catalysts, which are designed to generate the active Pd(0) species cleanly, can also help minimize side reactions.
Q4: What is the role of the base, and which one should I choose?
A4: The base is essential for activating the boronic acid for the transmetalation step. However, the choice of base can significantly impact the extent of homocoupling. Weaker inorganic bases are often preferred over strong bases like NaOH.[3] The optimal base is substrate-dependent and may require screening.
Q5: Are there any additives that can help reduce homocoupling?
A5: Yes, the addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[2] It is thought that the formate helps to reduce any residual Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.
Data Presentation
The choice of base can have a significant impact on the yield of the desired cross-coupled product, and by extension, the minimization of side reactions like homocoupling. The following table summarizes the effect of various bases on the yield of a model Suzuki-Miyaura coupling reaction.
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | Ethanol/Water | 98 |
| 2 | K₂CO₃ | Ethanol/Water | 95 |
| 3 | K₃PO₄ | Ethanol/Water | 92 |
| 4 | NaOH | Ethanol/Water | 85 |
| 5 | KOH | Ethanol/Water | 88 |
| 6 | NaOAc | Ethanol/Water | 75 |
| 7 | Triethylamine (TEA) | Ethanol/Water | 60 |
Data adapted from a study on a model Suzuki-Miyaura coupling reaction and may require optimization for this compound.[1]
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid. These should be considered as a starting point and may require optimization for this compound and the specific coupling partner.
Protocol 1: Conventional Heating
This protocol is a general procedure for the Suzuki-Miyaura coupling of 2-Fluoropyridine-3-boronic acid with a generic (hetero)aryl halide using conventional heating.
Materials:
-
2-Fluoropyridine-3-boronic acid (or this compound)
-
(Hetero)aryl halide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)biphenyl (or another suitable phosphine ligand)
-
Potassium Fluoride (KF), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Magnetic stir bar
-
Schlenk tube
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the boronic acid (1.2 equiv.), the (hetero)aryl halide (1.0 equiv.), and potassium fluoride (3.0 equiv.).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (3.0 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Reaction Assembly: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Add the remaining anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1-0.2 M). Add the catalyst solution via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for conventional heating Suzuki coupling.
Protocol 2: Microwave-Assisted Synthesis
This protocol describes a general procedure for a microwave-assisted Suzuki-Miyaura coupling of 2-Fluoropyridine-3-boronic acid.
Materials:
-
2-Fluoropyridine-3-boronic acid (or this compound)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
Preparation: To a microwave synthesis vial equipped with a stir bar, add the boronic acid (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
Monitoring: The reaction progress can be monitored by LC-MS after completion.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
workup procedures for Suzuki reactions involving 3-Chloro-2-fluoropyridine-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki reactions involving 3-Chloro-2-fluoropyridine-4-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of Suzuki reactions utilizing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield After Workup | Protodeboronation: The C-B bond is replaced by a C-H bond, a common side reaction with heteroaryl boronic acids, especially in the presence of aqueous bases.[1][2][3] | - Consider using milder bases like K₂CO₃ or KF.[1] - If possible, perform the reaction under anhydrous conditions to minimize the water available for this side reaction.[1] - Use more stable boronic acid derivatives like pinacol esters or MIDA boronates if protodeboronation is severe.[2] |
| Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2][3] | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the desired catalytic cycle and sterically hinder pyridine coordination.[3] | |
| Difficulty Separating Product from Unreacted Boronic Acid | Similar Polarity: The product and the boronic acid may have similar polarities, causing them to co-elute during column chromatography.[4] | - Aqueous Wash (for non-acidic products): If your coupled product is not acidic, a basic aqueous wash (e.g., with 1-2 M NaOH) can help remove the acidic boronic acid.[5] - Chromatography Optimization: Adjust the solvent system for column chromatography. Adding a small amount of a polar solvent like methanol to a dichloromethane eluent system can sometimes improve separation.[5] - Derivatization: As a last resort, consider converting the crude mixture to methyl esters. The difference in polarity between the product ester and the boronic ester may be larger, allowing for easier separation. The purified product ester can then be hydrolyzed back to the acid.[4] |
| Product Contaminated with Palladium Residues | Incomplete Removal of Palladium: Palladium catalysts, especially when they form colloidal palladium black, can be difficult to remove completely.[6][7] | - Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® to remove insoluble palladium species.[2][6][8] - Metal Scavengers: Treat the organic solution of the crude product with a solid-supported scavenger. Silica or polymer-based scavengers with thiol or amine groups are effective at binding dissolved palladium.[6][8] - Activated Carbon: Stirring the crude product solution with activated carbon can adsorb palladium residues.[6] - Crystallization: If the product is a solid, recrystallization can be an effective final purification step to remove trace palladium impurities.[6] |
| Formation of Homocoupled Byproduct | Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[1] | - Ensure thorough degassing of solvents and the reaction mixture before adding the catalyst.[1] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction with this compound?
A1: A typical aqueous workup is a good starting point. After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][6][9] The crude product is then typically purified by flash column chromatography on silica gel.[5][6]
Q2: My crude NMR shows unreacted this compound. How can I remove it during workup?
A2: If your final product is not acidic, a basic wash (e.g., with aqueous sodium carbonate or sodium hydroxide) during the aqueous workup can help by converting the boronic acid into its more water-soluble boronate salt.[5] If your product is also acidic, this method will not be selective. In that case, careful optimization of your column chromatography is necessary. Sometimes, using a different solvent system or a gradient elution can improve separation.[4][5]
Q3: I see black particles in my reaction mixture. What are they and how do I get rid of them?
A3: The black precipitate is likely palladium black, which forms from the decomposition of the palladium catalyst.[6] A simple and effective way to remove it is to dilute your reaction mixture with a solvent like ethyl acetate or dichloromethane and then filter it through a pad of Celite®. This should be done before any aqueous extraction.[2][6][7]
Q4: Should I use aqueous or anhydrous conditions for the reaction and workup?
A4: For heteroaryl boronic acids that are prone to protodeboronation, like derivatives of pyridine, anhydrous reaction conditions are often preferred to minimize this side reaction.[1][3] However, the workup is typically aqueous to remove inorganic salts and water-soluble impurities. The choice may depend on the stability of your specific substrates and product.[3]
Q5: My product streaks badly on the silica gel column. What can I do?
A5: Streaking on a silica gel column, especially with nitrogen-containing compounds like pyridines, can be due to strong interactions with the acidic silica. You can try neutralizing the silica gel by preparing a slurry with a small amount of a base like triethylamine in your eluent before packing the column. Alternatively, adding a small percentage of triethylamine or acetic acid to your mobile phase can sometimes improve the peak shape.[4][10]
Experimental Protocols
General Protocol for Suzuki Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).[9][11]
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[9]
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).[3][9][11] Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[9]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[9]
Standard Aqueous Workup and Purification Protocol
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[5][6]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5][9]
-
Purification: Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5][6]
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of a 2-pyridylboronate system, which can serve as a model for reactions with this compound.[6]
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |
| 2 | 4-n-Butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |
| 3 | 2-Chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |
| 4 | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |
| 5 | 3-Chloropyridine | 2,3'-Bipyridine | 85 |
| Reaction Conditions: 1.0 equiv of aryl or heteroaryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂dba₃, 3.0 mol% phosphine oxide ligand, Dioxane, 110 °C.[6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
3-Chloro-2-fluoropyridine-4-boronic acid vs 3-chloro-2-fluoropyridine-4-boronic acid pinacol ester reactivity comparison
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant in the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds. This guide provides an in-depth comparison of two closely related and valuable reagents: 3-chloro-2-fluoropyridine-4-boronic acid and this compound pinacol ester. The objective is to delineate their respective reactivity profiles, stability, and handling characteristics, supported by general experimental data, to inform the rational selection of the optimal reagent for specific synthetic applications.
Executive Summary: The Reactivity vs. Stability Trade-Off
The fundamental difference between a boronic acid and its corresponding pinacol ester lies in a classic trade-off between reactivity and stability. Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings, which can lead to faster reaction times and potentially higher yields under milder conditions.[1] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as dehydration to form boroxines and protodeboronation, particularly under aqueous basic conditions, which can impact their shelf-life and the reproducibility of reactions.
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[2] They are typically crystalline solids that are less sensitive to air and moisture, making them easier to handle, purify, and store for extended periods. This stability is advantageous in multi-step syntheses and for library synthesis in drug discovery. The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid. It is widely accepted that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction, although direct transmetalation from the ester is also possible.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its pinacol ester is presented in the table below. The pinacol ester has a significantly higher molecular weight and is a solid with a defined melting point, reflecting its greater stability and ease of handling.
| Property | This compound | This compound pinacol ester |
| CAS Number | 1217500-55-4 | 1073353-71-5 |
| Molecular Formula | C₅H₄BClFNO₂ | C₁₁H₁₄BClFNO₂ |
| Molecular Weight | 175.35 g/mol | 257.50 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | Not readily available | 76-80 °C |
| Stability | Prone to dehydration and protodeboronation | Generally stable, less sensitive to air and moisture |
Reactivity in Suzuki-Miyaura Coupling: A Comparative Overview
This compound , being the more reactive species, would be expected to couple with a variety of aryl and heteroaryl halides under standard Suzuki-Miyaura conditions. The presence of the electron-withdrawing fluorine and chlorine atoms on the pyridine ring can influence the nucleophilicity of the boronic acid and its rate of transmetalation.
This compound pinacol ester , due to its enhanced stability, is an excellent alternative, particularly for reactions that require prolonged heating or for the synthesis of compound libraries where reagent stability is paramount. The pinacol ester can be considered a slow-release form of the boronic acid.
The following table presents representative, albeit generalized, data for the Suzuki-Miyaura coupling of related pyridyl boronic acids and their esters to illustrate the expected performance.
| Entry | Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Arylboronic acid | 2-Chloropyridine derivative | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90-100 | 8-24 | Good to Excellent |
| 2 | Alkyl pinacol boronic ester | Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74 |
| 3 | 2-Pyridylboronate | Aryl chloride | Pd₂(dba)₃ / Ligand | KF | Dioxane | 110 | 12-24 | 70-85 |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for both this compound and its pinacol ester. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 equiv.), the pyridylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid Pinacol Ester
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equiv.), the pyridylboronic acid pinacol ester (1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 3.0 mol%), and the base (e.g., powdered KF, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the boronic acid.
Visualization of the Reactivity-Stability Relationship
The decision to use this compound or its pinacol ester is often guided by the desired reaction characteristics and the practical considerations of handling and storage.
Caption: A diagram illustrating the trade-off between reactivity and stability for the boronic acid and its pinacol ester.
Conclusion
References
A Comparative Analysis of Suzuki-Miyaura Coupling: 3-Chloro-2-fluoropyridine-4-boronic acid versus other Pyridineboronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a comparative overview of the performance of 3-Chloro-2-fluoropyridine-4-boronic acid in Suzuki-Miyaura reactions against other pyridineboronic acids, supported by experimental data and established reactivity principles.
The reactivity of pyridineboronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group and the electronic nature of the substituents on the pyridine ring. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions compared to their 2-pyridyl counterparts.[1] The "2-pyridyl problem," characterized by catalyst inhibition due to the proximity of the nitrogen atom to the boronic acid group, often leads to lower yields with 2-pyridylboronic acids.[1]
Furthermore, the electronic properties of the pyridine ring play a crucial role. Electron-withdrawing substituents, such as fluorine and chlorine, can decrease the electron density of the pyridine ring. This can be detrimental to the yield of the Suzuki-Miyaura coupling, as it can slow down the rate-limiting transmetalation step of the catalytic cycle.[2] Conversely, pyridineboronic acids with electron-donating or mildly electron-withdrawing groups tend to provide better yields.[2]
Quantitative Performance Comparison
While direct, side-by-side comparative studies under identical conditions for a wide range of substrates involving this compound are not extensively available in the literature, we can infer its expected performance based on the established principles of reactivity and data from related compounds. The electron-withdrawing nature of both the chlorine and fluorine atoms in this compound suggests that it may be a more challenging coupling partner compared to non-halogenated or less halogenated pyridineboronic acids.
The following tables summarize representative yields from Suzuki-Miyaura coupling reactions of various pyridineboronic acids with different aryl halides. It is important to note that reaction conditions may vary between studies, and therefore, the yields are presented to illustrate general trends rather than for direct quantitative comparison.
Table 1: Inferred Yield Comparison of Pyridineboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Reference |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | 2-(4-Pyridyl)pyridine | Modest | [2] |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | 2-(3-Pyridyl)pyridine | Modest | [2] |
| 4-Methoxyphenyl boronic acid (electron-rich) | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 48 | [2] |
| 4-Cyanophenyl boronic acid (electron-poor) | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 10 | [2] |
The data in Table 1 illustrates the impact of the electronic nature of the boronic acid on the reaction outcome, with the electron-rich boronic acid providing a significantly higher yield.[2] Given that this compound is an electron-deficient system, its reactivity is anticipated to be more aligned with that of electron-poor boronic acids.
Table 2: Suzuki-Miyaura Coupling Yields of 2-Pyridylboronates with Aryl Halides
| 2-Pyridylboronate | Aryl Halide | Product | Yield (%) |
| Lithium triisopropyl 2-pyridyl boronate | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)pyridine | 73 |
| Lithium triisopropyl 2-pyridyl boronate | 4-n-Butylchlorobenzene | 2-(4-n-Butylphenyl)pyridine | 76 |
| Lithium triisopropyl 2-pyridyl boronate | 4-Chloroanisole | 2-(4-Methoxyphenyl)pyridine | 78 |
| Lithium triisopropyl 2-pyridyl boronate | 2-Chloro-p-xylene | 2-(2,5-Dimethylphenyl)pyridine | 70 |
Data adapted from a study on lithium triisopropyl 2-pyridylboronates, which are noted to be more effective than the corresponding boronic acids in some cases.
Experimental Protocols
This section provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the pyridineboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) in the degassed solvent. Add the catalyst solution to the reaction flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Analytical Methods for Validating the Purity of 3-Chloro-2-fluoropyridine-4-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of 3-Chloro-2-fluoropyridine-4-boronic acid and its derivatives is paramount in drug discovery and development, as impurities can significantly impact reaction yields, biological activity, and safety profiles. This guide provides an objective comparison of the principal analytical methods for validating the purity of these critical building blocks. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Executive Summary of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitation of impurities, structural confirmation, or high-throughput screening. Each technique offers distinct advantages and disadvantages in the context of analyzing halogenated pyridine boronic acid derivatives.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Separation of volatile/deratized compounds by boiling point and polarity, with mass-based detection | Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field |
| Primary Use | Purity determination, quantification of known and unknown impurities | Identification and quantification of volatile impurities, structural elucidation | Absolute purity determination, structural confirmation, quantification without a specific reference standard |
| Sample Preparation | Simple dissolution | Derivatization often required to increase volatility | Simple dissolution with an internal standard |
| Key Advantage | Robust, widely available, excellent for routine quality control | High sensitivity and selectivity, definitive identification of impurities | Primary analytical method, highly accurate and precise, provides structural information |
| Key Limitation | Co-elution of impurities possible, response factors of impurities may differ | Not suitable for non-volatile or thermally labile compounds without derivatization | Lower sensitivity than chromatographic methods, higher initial instrument cost |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is the workhorse for purity assessment in the pharmaceutical industry. It excels at separating the main compound from its non-volatile impurities.
Comparative Performance of HPLC Methods
| Parameter | Method 1: C18 Reverse-Phase | Method 2: HILIC |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a high organic content mobile phase. |
| Primary Application | General-purpose analysis of a wide range of analytes. | Ideal for retaining and separating highly polar compounds like this compound.[1] |
| Column | C18, preferably with technology to minimize metal interactions. | Amide, silica, or other polar stationary phases.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water. | 10 mM Ammonium Acetate in Water.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid.[1] | Acetonitrile (>80%).[1] |
| Detection | UV at 220-280 nm | UV at 220-280 nm |
| Typical Run Time | 5 - 15 minutes.[1] | 5 - 10 minutes.[1] |
| Advantages | Well-established and widely available. Good for a broad impurity screen.[1] | Excellent retention of polar boronic acids.[1] |
| Limitations | Poor retention of very polar analytes. | More complex method development. |
Detailed Experimental Protocol: Reverse-Phase HPLC-UV
This protocol provides a general method for the purity analysis of this compound and its common impurities.
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the low volatility of boronic acids, a derivatization step is typically required to convert them into more volatile species.
Quantitative Performance of GC-MS (with Derivatization)
| Parameter | Value |
| Limit of Detection (LOD) | < 5 ppm |
| Limit of Quantitation (LOQ) | ~15 ppm |
| Linearity (R²) | > 0.99 |
| Precision (RSD) | < 5% |
Detailed Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound derivative into a vial.
-
Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.[2]
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3] It relies on the direct relationship between the integrated signal area of a nucleus (typically ¹H) and the number of those nuclei in the molecule.
Comparative Performance: qNMR vs. HPLC
| Parameter | qNMR | HPLC (Area % without correction) |
| Principle | Direct, primary method based on molar concentration.[3] | Comparative method based on separation and UV response.[3] |
| Accuracy | High, provides an absolute purity value.[3] | Can be influenced by the different UV response factors of impurities.[3] |
| Precision | Excellent, typically low Relative Standard Deviation (RSD).[3] | Very good, with low RSD.[3] |
| Reference Standard | Requires a certified internal standard of a different compound. | Ideally requires a certified reference standard of the analyte and its impurities. |
Detailed Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative into an NMR tube.
-
Accurately weigh approximately 2-3 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 16, sufficient for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Analytical Workflow
To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the typical workflows.
Caption: A typical workflow for purity analysis by HPLC-UV.
Caption: Workflow for GC-MS analysis including derivatization.
Caption: Workflow for absolute purity determination by qNMR.
Conclusion and Recommendations
For routine quality control and release testing of this compound derivatives, a validated reverse-phase HPLC-UV method is recommended due to its robustness, simplicity, and widespread availability. For the identification of unknown impurities and for high-sensitivity analysis of volatile byproducts, GC-MS with derivatization is the method of choice. When an absolute purity value is required, or when a certified reference standard of the analyte is unavailable, ¹H-qNMR serves as an invaluable, primary analytical technique. A comprehensive validation strategy often employs a combination of these methods to gain a complete understanding of the purity and impurity profile of the material.
References
Comparative Guide to LC-MS Analysis of 3-Chloro-2-fluoropyridine-4-boronic acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura coupling reactions, the robust analysis of reaction mixtures is paramount for monitoring reaction progress, determining yield, and identifying impurities. This guide provides a comparative overview of suitable Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction mixtures containing 3-Chloro-2-fluoropyridine-4-boronic acid.
The analysis of this compound and its reaction products can be challenging due to the polarity of the boronic acid functional group and the potential for various side reactions. The choice of an appropriate analytical method is critical for achieving accurate and reliable results, ensuring the quality and purity of synthesized compounds. This guide compares two primary LC-MS approaches: a conventional Reversed-Phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing detailed experimental protocols and expected performance data.
Comparison of LC-MS Methods
The selection between a Reversed-Phase and a HILIC LC-MS method will depend on the specific analytical objectives. For a general-purpose analysis of a wide range of components in the reaction mixture, a well-optimized RP method may be sufficient. However, for analyses requiring high sensitivity and robust quantification of the polar this compound, a HILIC method is likely to offer superior performance.[1]
| Parameter | Method 1: Reversed-Phase C18 LC-MS/MS | Method 2: HILIC LC-MS |
| Principle | Separation based on hydrophobicity.[1] | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content.[1] |
| Primary Application | General purpose analysis of a wide range of analytes in a reaction mixture.[1][2] | Ideal for the retention and separation of highly polar compounds like this compound.[1] |
| Column | C18 column, preferably with technology to minimize metal interactions.[2] | Amide, silica, or other polar stationary phases.[1] |
| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. B: Acetonitrile with 0.1% Formic Acid.[1] | A: Water with 10 mM Ammonium Acetate. B: Acetonitrile (typically >80%).[1][3] |
| Gradient Profile | Gradient elution from low to high organic content. | Isocratic or shallow gradient elution with high organic content.[1] |
| MS Detection Mode | Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids.[1][4] | ESI in negative or positive ion mode, depending on the specific analytes and mobile phase.[1] |
| Typical Run Time | 5 - 15 minutes.[1] | 5 - 10 minutes.[1] |
| Advantages | - Well-established and widely available.- Good for separating a broad range of reactants, products, and byproducts with varying polarities.[1] | - Excellent retention of very polar analytes.- Often provides higher sensitivity for polar compounds with ESI-MS.[1] |
| Disadvantages | - Poor retention of very polar analytes like the starting boronic acid may occur.- Potential for peak tailing due to interaction with residual silanols or metal surfaces.[1] | - Longer column equilibration times.- Mobile phase and sample solvent compatibility must be carefully managed to avoid peak distortion.[1] |
Expected LC-MS Data for a Suzuki Coupling Reaction Mixture
The following table summarizes the expected retention times and m/z values for the starting material, the desired product, and common impurities in a typical Suzuki-Miyaura coupling reaction involving this compound and a generic aryl bromide partner (e.g., Bromobenzene).
| Compound | Structure | Expected Retention Time (RP-C18) | Expected Retention Time (HILIC) | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |
| This compound | C₅H₄BClFNO₂ | Early Elution | Strong Retention | 174.0 | 176.0 |
| Phenylboronic acid (potential impurity) | C₆H₇BO₂ | Early Elution | Strong Retention | 121.0 | 123.0 |
| Bromobenzene | C₆H₅Br | Late Elution | Weak Retention | - | 156.0, 158.0 |
| Desired Product: 3-Chloro-2-fluoro-4-phenylpyridine | C₁₁H₇ClFN | Intermediate Elution | Intermediate Retention | - | 208.0 |
| Homocoupling Product: 3,3'-Dichloro-2,2'-difluoro-4,4'-bipyridine | C₁₀H₄Cl₂F₂N₂ | Late Elution | Weak Retention | - | 257.0 |
| Dehalogenated Impurity: 2-Fluoropyridine-4-boronic acid | C₅H₅BFNO₂ | Very Early Elution | Very Strong Retention | 139.0 | 141.0 |
| Protodeboronation Product: 3-Chloro-2-fluoropyridine | C₅H₃ClFN | Intermediate Elution | Intermediate Retention | - | 132.0 |
Experimental Protocols
Below are detailed experimental protocols for the two compared LC-MS methods. These protocols are general starting points and may require optimization based on the specific reaction conditions and available instrumentation.
Method 1: Reversed-Phase C18 LC-MS/MS
This method is a robust starting point for the analysis of a Suzuki-Miyaura reaction mixture.[1]
-
Sample Preparation: Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range). Vortex to ensure homogeneity. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI Negative and Positive.
-
Source Parameters: Optimized for the specific instrument.
-
Method 2: HILIC LC-MS
This method is tailored for improved retention and separation of the polar this compound.[1]
-
Sample Preparation: Dilute the reaction mixture in acetonitrile to a final concentration suitable for LC-MS analysis. Note: The sample diluent should have a high organic content, similar to the mobile phase, to ensure good peak shape. Vortex to ensure homogeneity. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
LC-MS System and Conditions:
-
LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: Amide, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Gradient: 0% B to 50% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI Negative and Positive.
-
Source Parameters: Optimized for the specific instrument.
-
Visualizing the Analytical Workflow and Reaction Pathways
To further clarify the experimental process and potential chemical transformations, the following diagrams are provided.
Caption: LC-MS Experimental Workflow.
Caption: Suzuki Coupling Reaction Pathways.
References
A Comparative Guide to the Synthesis of Biaryl Pyridines: Structural Confirmation via Suzuki-Miyaura Coupling and Alternative Methodologies
For researchers, scientists, and drug development professionals, the synthesis of functionalized biaryl pyridines is a critical step in the creation of novel therapeutics and functional materials. This guide provides an objective comparison of the Suzuki-Miyaura cross-coupling reaction for the synthesis of a model biaryl pyridine, analogous to those derived from 3-Chloro-2-fluoropyridine-4-boronic acid, and an alternative synthetic approach. Experimental data, detailed protocols, and visual representations of the reaction pathways are presented to aid in the selection of an appropriate synthetic strategy.
The targeted biaryl pyridine structure for this guide is based on the coupling of this compound with an aryl partner. Due to a lack of specific published examples for this exact reaction, this guide utilizes a well-documented Suzuki-Miyaura coupling of the closely related 2-fluoropyridine-3-boronic acid with 4-bromoanisole as a representative model. This is compared with a classic condensation reaction, the Hantzsch pyridine synthesis, as an alternative route to a polysubstituted pyridine scaffold.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the synthesis of biaryl pyridines via a microwave-assisted Suzuki-Miyaura coupling and a Hantzsch pyridine synthesis.
| Parameter | Microwave-Assisted Suzuki-Miyaura Coupling | Hantzsch Pyridine Synthesis |
| Starting Materials | 2-Fluoropyridine-3-boronic acid, 4-Bromoanisole | Ethyl acetoacetate, Benzaldehyde, Ammonium acetate |
| Catalyst/Reagent | Pd(PPh₃)₄ | p-Toluenesulfonic acid (p-TSA) |
| Base/Solvent | K₂CO₃ in 1,4-Dioxane/Water | Aqueous SDS (0.1M) |
| Temperature | 120 °C | Room Temperature |
| Reaction Time | 15 minutes | Not specified (ultrasonic irradiation) |
| Yield | High (exact % not specified in source) | 96% |
Mandatory Visualization
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch pyridine synthesis.
Experimental Protocols
Method 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole
This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 2-fluoropyridine-3-boronic acid.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
10 mL microwave vial with a stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a stir bar, add 2-fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a reaction concentration of approximately 0.1 - 0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine.
Structural Confirmation: The structure of the resulting biaryl pyridine would be confirmed using standard spectroscopic methods:
-
¹H and ¹³C NMR spectroscopy would show the characteristic signals for both the pyridine and anisole rings, with coupling constants consistent with the desired connectivity.
-
Mass spectrometry would confirm the molecular weight of the product.
-
¹⁹F NMR spectroscopy can be used to monitor the reaction and characterize the fluorinated product.
Method 2: Hantzsch Pyridine Synthesis
This protocol is a general procedure for the Hantzsch synthesis of a polysubstituted pyridine.
Materials:
-
An aldehyde (e.g., Benzaldehyde) (1.0 equivalent)
-
A β-ketoester (e.g., Ethyl acetoacetate) (2.0 equivalents)
-
A nitrogen source (e.g., Ammonium acetate)
-
A catalyst (e.g., p-Toluenesulfonic acid)
-
Aqueous SDS (0.1M) as the solvent
Procedure:
-
In a suitable reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in aqueous SDS (0.1M).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Subject the reaction mixture to ultrasonic irradiation at room temperature until the reaction is complete (monitored by TLC).
-
The initial product is a 1,4-dihydropyridine, which is often oxidized to the corresponding pyridine in a subsequent step or by air oxidation upon workup.
-
Isolate the product by filtration or extraction, followed by purification, typically by recrystallization or column chromatography.
Structural Confirmation: The structure of the resulting polysubstituted pyridine would be confirmed by:
-
¹H and ¹³C NMR spectroscopy to identify the protons and carbons of the pyridine ring and its substituents.
-
Mass spectrometry to determine the molecular weight.
-
IR spectroscopy can identify key functional groups present in the molecule.
Comparison of Methodologies
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds, particularly for creating biaryl structures. Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. The use of microwave irradiation can dramatically reduce reaction times, making it ideal for rapid library synthesis and optimization. However, it requires a palladium catalyst, which can be costly, and careful control of reaction conditions to avoid side reactions.
The Hantzsch pyridine synthesis , on the other hand, is a classic multi-component reaction that is often simple to perform and uses readily available and inexpensive starting materials. It is particularly well-suited for the synthesis of symmetrically substituted pyridines. The reaction can often be carried out under mild, environmentally friendly conditions. A limitation of the classical Hantzsch synthesis is that it produces a dihydropyridine intermediate that requires a separate oxidation step to yield the final pyridine product.
Conclusion
The choice of synthetic method for constructing biaryl pyridines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For the specific and regioselective synthesis of biaryl pyridines from a pre-functionalized pyridine precursor like this compound, the Suzuki-Miyaura cross-coupling is the more direct and versatile approach. For the construction of certain polysubstituted pyridine cores from simple acyclic precursors, the Hantzsch synthesis offers an efficient and cost-effective alternative. Researchers should consider the trade-offs between the directness and versatility of cross-coupling reactions and the simplicity and economy of classical condensation methods when designing their synthetic strategies.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. Pyridine rings are also a cornerstone in many pharmaceutical agents. Consequently, the use of fluorinated pyridine boronic acids as building blocks in drug discovery via cross-coupling reactions is of significant interest. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated pyridine boronic acids in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by available data and mechanistic insights.
The Impact of Fluorination on Reactivity in Suzuki-Miyaura Coupling
The primary differentiator between fluorinated and non-fluorinated pyridine boronic acids in Suzuki-Miyaura coupling lies in their electronic properties. Fluorine is the most electronegative element, and its incorporation into the pyridine ring exerts a strong electron-withdrawing effect. This fundamentally alters the reactivity of the boronic acid in the catalytic cycle.
The Suzuki-Miyaura coupling mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst, is frequently the rate-limiting step. The efficiency of this step is highly sensitive to the electronic nature of the boronic acid.
Non-fluorinated pyridine boronic acids are comparatively electron-rich. This electronic character enhances the nucleophilicity of the organic group being transferred, facilitating the transmetalation process and generally leading to higher reaction rates and yields.[1]
Conversely, the strong electron-withdrawing nature of fluorine in fluorinated pyridine boronic acids decreases the electron density of the pyridine ring.[1] This, in turn, reduces the nucleophilicity of the pyridyl group, which can significantly slow down the transmetalation step. As a result, fluorinated pyridine boronic acids are generally less reactive in Suzuki-Miyaura couplings and may require more forcing reaction conditions or specialized catalytic systems to achieve comparable yields to their non-fluorinated counterparts.[1]
Quantitative Performance Comparison
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Electronic Nature of Boronic Acid |
| 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 48 | Electron-rich |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | 2-(3-Pyridyl)pyridine | Modest | Electron-neutral/slightly deficient |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | 2-(4-Pyridyl)pyridine | Modest | Electron-neutral/slightly deficient |
| 4-Cyanophenyl boronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 10 | Electron-poor |
Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[1]
The lower yield observed for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid supports the general principle that electron-withdrawing groups can decrease the efficiency of the Suzuki-Miyaura coupling.[1] Given that fluorine is a strong electron-withdrawing group, it is anticipated that a fluorinated pyridine boronic acid would exhibit reactivity more akin to the 4-cyanophenyl boronic acid, resulting in lower yields compared to its non-fluorinated counterpart under similar conditions.[1]
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both fluorinated and non-fluorinated pyridine boronic acids, although optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates, particularly for the less reactive fluorinated derivatives.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Pyridine Boronic Acid with an Aryl Bromide:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pyridine boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, pyridine boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide to the Synthesis of 4-Aryl-3-chloro-2-fluoropyridines: A Validation of a Synthetic Route Utilizing 3-Chloro-2-fluoropyridine-4-boronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized pyridine derivatives is a critical endeavor. This guide provides a comparative analysis of a synthetic route utilizing 3-Chloro-2-fluoropyridine-4-boronic acid for the preparation of 4-aryl-3-chloro-2-fluoropyridines against a classical approach, the Guareschi-Thorpe pyridine synthesis. This objective comparison, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable synthetic strategy.
The targeted 4-aryl-3-chloro-2-fluoropyridine scaffold is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine and chlorine substituents on the pyridine ring. The validation of a synthetic pathway employing this compound, primarily through a Suzuki-Miyaura cross-coupling reaction, is presented as a modern and efficient method. This is contrasted with the Guareschi-Thorpe synthesis, a long-standing method for constructing the pyridine ring from acyclic precursors.
Performance Comparison: Suzuki-Miyaura Coupling vs. Guareschi-Thorpe Synthesis
The choice of synthetic route can significantly impact yield, purity, substrate scope, and reaction conditions. Below is a summary of the key performance indicators for the two methodologies.
| Parameter | Suzuki-Miyaura Coupling of this compound (Projected) | Guareschi-Thorpe Pyridine Synthesis (Example) |
| Starting Materials | This compound, Aryl halide | Ethyl cyanoacetate, a β-ketoester (e.g., ethyl acetoacetate), Ammonia source |
| Key Transformation | Palladium-catalyzed cross-coupling | Condensation and cyclization |
| Typical Yield | Good to excellent (dependent on catalyst system and aryl halide) | Moderate to good (can be substrate dependent) |
| Reaction Conditions | Mild to moderate (typically 80-120 °C), requires inert atmosphere | Often requires elevated temperatures (reflux) |
| Substrate Scope | Broad for the aryl halide partner | Dependent on the availability and reactivity of β-ketoesters |
| Functional Group Tolerance | Generally good, sensitive groups may require protection | Can be limited by the harsh reaction conditions |
| Purification | Column chromatography is often required | May require crystallization or column chromatography |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Route: Suzuki-Miyaura Coupling (Representative Protocol)
Materials:
-
This compound (1.0 mmol)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add this compound and the aryl halide.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative Route: Guareschi-Thorpe Pyridine Synthesis
This classical method provides access to substituted 2-hydroxypyridines, which can be further functionalized.[3]
Materials:
-
Ethyl cyanoacetate (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ammonium carbonate ((NH₄)₂CO₃) (20 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate in ethanol.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic routes, the following diagrams are provided.
References
Spectroscopic Comparison of 3-Chloro-2-fluoropyridine-4-boronic acid and its Synthetic Byproducts: A Guide for Researchers
For Immediate Release
In the synthesis of active pharmaceutical ingredients (APIs), the purity of key building blocks is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Chloro-2-fluoropyridine-4-boronic acid, a vital reagent in modern medicinal chemistry, and its common synthetic byproducts. This document is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds, ensuring the integrity of their synthetic pathways.
Introduction
This compound is a valuable intermediate in cross-coupling reactions, enabling the formation of complex molecular architectures. Its synthesis, however, can lead to the formation of several byproducts that may interfere with subsequent reactions or compromise the purity of the final product. A thorough understanding of the spectroscopic characteristics of the target molecule and its potential impurities is therefore essential for process optimization and quality control.
This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its likely byproducts, supported by detailed experimental protocols.
Synthetic Pathway and Potential Byproducts
The synthesis of this compound typically originates from 2,3-dichloropyridine. A plausible synthetic route involves the selective fluorination of 2,3-dichloropyridine to yield 3-chloro-2-fluoropyridine, followed by a lithiation and borylation sequence.
Based on this pathway, the primary byproducts of concern are:
-
2,3-Dichloropyridine: The initial starting material.
-
3-Chloro-2-fluoropyridine: The intermediate, which may be present due to an incomplete borylation reaction.
-
Tris(3-chloro-2-fluoro-4-pyridinyl)boroxine: The cyclic anhydride of the target boronic acid, which can form upon dehydration.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its byproducts. Note that where direct experimental data is unavailable, predicted values based on closely related structures are provided and indicated as such.
¹H NMR Data (Predicted)
| Compound | Proton H-5 (δ, ppm) | Multiplicity | Proton H-6 (δ, ppm) | Multiplicity | Other Protons (δ, ppm) |
| This compound | ~7.5 - 7.7 | d | ~8.2 - 8.4 | d | ~8.0 (br s, 2H, B(OH)₂) |
| 2,3-Dichloropyridine | ~7.3 - 7.4 | dd | ~8.3 - 8.4 | dd | ~7.7 - 7.8 (dd, 1H, H-4) |
| 3-Chloro-2-fluoropyridine | ~7.2 - 7.3 | m | ~8.1 - 8.2 | m | ~7.8 - 7.9 (m, 1H, H-4) |
| Tris(3-chloro-2-fluoro-4-pyridinyl)boroxine | ~7.6 - 7.8 | d | ~8.3 - 8.5 | d | - |
¹³C NMR Data (Predicted)
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| This compound | ~155 (d) | ~125 (d) | ~(broad) | ~128 (d) | ~150 (d) |
| 2,3-Dichloropyridine | ~151 | ~130 | ~139 | ~123 | ~148 |
| 3-Chloro-2-fluoropyridine | ~158 (d) | ~122 (d) | ~141 (d) | ~124 (d) | ~148 (d) |
| Tris(3-chloro-2-fluoro-4-pyridinyl)boroxine | ~156 (d) | ~126 (d) | ~(broad) | ~129 (d) | ~151 (d) |
d = doublet (due to C-F coupling)
IR Spectroscopy Data
| Compound | Key Vibrational Bands (cm⁻¹) |
| This compound | ~3500-3200 (br, O-H stretch), ~1600 (C=C/C=N stretch), ~1350 (B-O stretch), ~1200 (C-F stretch), ~750 (C-Cl stretch) |
| 2,3-Dichloropyridine | ~1560 (C=C/C=N stretch), ~780, ~720 (C-Cl stretch) |
| 3-Chloro-2-fluoropyridine | ~1580 (C=C/C=N stretch), ~1210 (C-F stretch), ~740 (C-Cl stretch) |
| Tris(3-chloro-2-fluoro-4-pyridinyl)boroxine | ~1600 (C=C/C=N stretch), ~1380-1320 (B-O-B stretch in boroxine ring), ~1200 (C-F stretch), ~750 (C-Cl stretch)[1][2] |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₅H₄BClFNO₂ | 175.35 | 176.0 |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 148.0 |
| 3-Chloro-2-fluoropyridine | C₅H₃ClFN | 131.54 | 132.0 |
| Tris(3-chloro-2-fluoro-4-pyridinyl)boroxine | C₁₅H₆B₃Cl₃F₃N₃O₃ | 479.21 | 480.0 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-10 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 0-200 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium acetate can aid ionization.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire data in positive ion mode.
-
The mass range should be set to adequately cover the expected molecular weights of the compound and its potential fragments.
-
Logical Workflow for Compound Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of this compound and its byproducts.
Conclusion
The data and protocols presented in this guide offer a robust framework for the spectroscopic characterization of this compound and its common synthetic byproducts. By carefully comparing the NMR, IR, and MS data of a sample with the provided reference information, researchers can confidently assess the purity of their material and make informed decisions in their synthetic endeavors.
References
The Impact of Fluorine Substitution in Pyyridine Boronic Acids on Reaction Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Pyridine boronic acids are pivotal building blocks in synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated pyridine boronic acids in these reactions, supported by experimental data, to aid in the rational design of synthetic routes and novel molecular entities.
The Influence of Fluorine on Physicochemical Properties and Reactivity
The introduction of a highly electronegative fluorine atom onto a pyridine ring significantly alters its electronic properties, which in turn affects the reactivity of the corresponding boronic acid. The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring.[1] This leads to an increase in the Lewis acidity of the boronic acid moiety.[1]
While increased Lewis acidity can be advantageous in some catalytic cycles, it can be detrimental in the context of Suzuki-Miyaura cross-coupling reactions with pyridine boronic acids.[1] The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is frequently the rate-limiting step in the catalytic cycle.[1] It has been observed that pyridine boronic acids with electron-donating or mildly electron-withdrawing groups tend to result in higher yields in Suzuki-Miyaura couplings compared to their more electron-deficient counterparts.[1] Consequently, non-fluorinated pyridine boronic acids, being more electron-rich, generally exhibit higher reactivity and provide better yields in these coupling reactions.[1]
Quantitative Performance Comparison
| Boronic Acid/Ester | Product Yield (%)* | Electronic Nature of Boronic Acid/Ester |
| 2-Thiopheneboronic acid pinacol ester | 74 | Electron-rich |
| 2-Thiopheneboronic acid | 52 | Electron-rich |
| 3-Thiopheneboronic acid | 61 | Electron-rich |
| 2-Furanylboronic acid | 89 | Electron-rich |
| 3-Furanylboronic acid | 66 | Electron-rich |
| 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester | 5 | Electron-rich |
| 4-(Methoxycarbonyl)phenylboronic acid | 10 | Electron-deficient |
| 4-Cyanophenylboronic acid | 11 | Electron-deficient |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 35 | Strongly electron-deficient |
*Yields were calculated by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.[2][3] Reaction conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and dioxane (1.0 mL) at 100 °C.[2][3]
The data suggests that boronic acids with electron-withdrawing groups, such as the cyano and bis(trifluoromethyl)phenylboronic acids, which mimic the electronic effect of a fluorinated pyridine, result in lower to modest yields compared to the electron-rich heteroaryl boronic acids.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction that can be adapted for both fluorinated and non-fluorinated pyridine boronic acids. It is important to note that optimization of reaction conditions may be necessary for specific substrates, particularly for the less reactive fluorinated pyridine boronic acids.[1]
General Protocol for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid with an Aryl Halide
Materials:
-
Pyridine boronic acid (fluorinated or non-fluorinated)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃)
-
Ligand (if required, e.g., 2-(Dicyclohexylphosphino)biphenyl)
-
Base (e.g., Na₃PO₄ or KF)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if required)
-
Reaction Setup: To a Schlenk tube or a sealed vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the pyridine boronic acid (1.5 equiv), the palladium catalyst (e.g., 10 mol % Pd(dppf)Cl₂), and the base (e.g., 3.0 equiv Na₃PO₄).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically between 65-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling reaction and the key steps in the catalytic cycle.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The decision to employ a fluorinated versus a non-fluorinated pyridine boronic acid in a Suzuki-Miyaura cross-coupling reaction involves a trade-off between reactivity and the desired properties of the final product. The available evidence strongly indicates that non-fluorinated pyridine boronic acids, being more electron-rich, will generally display higher reactivity and lead to better yields.[1] While fluorinated pyridine boronic acids may be more challenging coupling partners, they are indispensable for the synthesis of molecules where the unique properties imparted by fluorine are crucial for the desired biological activity or other characteristics.[1] Researchers should anticipate the need for more rigorous optimization of reaction conditions when utilizing electron-deficient fluorinated pyridine boronic acids to achieve satisfactory yields.
References
Safety Operating Guide
Safe Disposal of 3-Chloro-2-fluoropyridine-4-boronic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2-fluoropyridine-4-boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound must be treated as hazardous waste and requires disposal through a licensed waste management facility.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][2]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.[1][2]
In the event of a spill, the material should be absorbed with an inert substance like sand or vermiculite, collected into a sealed container, and treated as hazardous waste.[2] Do not permit the chemical to enter drains or waterways.[2][3]
Hazard Profile and Quantitative Data
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage.[4][5] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[2][3]
1. Waste Identification and Segregation:
-
Classification: Treat as a hazardous chemical waste, likely falling under the category of halogenated organic compounds.[2]
-
Segregation: This compound is incompatible with strong oxidizing agents, acids, and bases.[1][3] Store waste containers separately from these materials to prevent dangerous reactions.
2. Waste Accumulation:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid.[2] The original product container, if in good condition, is a suitable option.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2] The label should also include the date when the first waste was added.[1]
-
Collection: Place the unwanted solid chemical and any contaminated materials (e.g., weighing paper, gloves, spatulas) directly into the designated hazardous waste container.[1]
-
Storage: Keep the container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area within the laboratory.[1][5]
3. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[1] Contact them to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms provided by your EHS department, providing accurate information about the chemical name, quantity, and hazard classification.[1]
-
Internal Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Await collection by authorized EHS personnel.[1]
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
